AS1134900
描述
属性
分子式 |
C25H22N8S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H22N8S/c1-3-6-21-27-22-15(2)11-12-33(24(22)28-21)14-16-9-10-19-20(13-16)34-25(26-19)18-8-5-4-7-17(18)23-29-31-32-30-23/h4-5,7-13H,3,6,14H2,1-2H3,(H,29,30,31,32) |
InChI 键 |
LGDMZWWVVLGYPR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=CN(C2=N1)CC3=CC4=C(C=C3)N=C(S4)C5=CC=CC=C5C6=NNN=N6)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AS1134900
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2] This enzyme plays a critical role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][2] this compound exhibits an uncompetitive and allosteric mechanism of inhibition, binding to a novel site distinct from the enzyme's active site.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, kinetic data, the experimental protocols used for its characterization, and a visualization of its inhibitory pathway.
Core Mechanism of Action
This compound functions as a highly selective, allosteric inhibitor of malic enzyme 1 (ME1).[1][2] Its mechanism is classified as uncompetitive, meaning it only binds to the enzyme-substrate complex, specifically the ME1-NADP+-malate ternary complex.[1] This binding event occurs at a novel allosteric site, remote from the active site where malate and NADP+ bind.[1][2]
X-ray crystallography studies have revealed that this compound binds to a pocket at the interface between domains B and C of the ME1 protein.[1] This interaction stabilizes the enzyme in an "open" conformation, which is thought to be an intermediate state. By locking the enzyme in this conformation, this compound prevents the catalytic cycle from proceeding, thus forming an abortive enzyme-inhibitor-substrate complex and inhibiting the production of pyruvate and NADPH.[1]
A key feature of this compound is its high selectivity for ME1 over the mitochondrial isoform, malic enzyme 2 (ME2). This compound does not detectably inhibit ME2 activity, making it a valuable tool for specifically probing the function of ME1.[1]
Data Presentation: Biochemical and Kinetic Properties
The inhibitory activity of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) and detailed enzyme kinetics have been determined.
| Parameter | Value | Description |
| Target Enzyme | NADP+-dependent Malic Enzyme 1 (ME1) | A cytoplasmic enzyme involved in the conversion of malate to pyruvate.[1][2] |
| IC50 | 0.73 μM | The concentration of this compound required to inhibit 50% of ME1 activity in a diaphorase/resazurin-coupled assay.[1] |
| Mechanism of Inhibition | Uncompetitive, Allosteric | This compound binds to the enzyme-substrate complex at a site other than the active site.[1][2] |
| Selectivity | High for ME1 over ME2 | No detectable inhibition of ME2 was observed.[1] |
Enzyme Kinetics Data
Enzyme kinetic studies were performed to elucidate the uncompetitive inhibition mechanism. These experiments show that in the presence of this compound, both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of ME1 decrease.
| This compound Concentration | Vmax (relative) | Km for Malate (relative) | Km for NADP+ (relative) |
| 0 μM | 100% | 100% | 100% |
| 0.5 μM | Decreased | Decreased | Decreased |
| 1 μM | Further Decreased | Further Decreased | Further Decreased |
| 2 μM | Substantially Decreased | Substantially Decreased | Substantially Decreased |
Note: The exact values for Vmax and Km at each concentration of this compound would be derived from the graphical data presented in the primary literature. The table illustrates the trend of decreasing Vmax and Km with increasing inhibitor concentration, characteristic of uncompetitive inhibition.
Experimental Protocols
The characterization of this compound involved several key experimental procedures, outlined below.
Diaphorase/Resazurin-Coupled ME1 Assay
This high-throughput screening assay was used to identify and characterize inhibitors of ME1. The assay measures the production of NADPH by ME1.
Principle:
-
ME1 catalyzes the conversion of malate to pyruvate, reducing NADP+ to NADPH.
-
The enzyme diaphorase then uses the newly generated NADPH to reduce the non-fluorescent dye resazurin to the highly fluorescent molecule resorufin.
-
The increase in fluorescence is directly proportional to the rate of the ME1 reaction.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and dithiothreitol (DTT).
-
Component Addition: In a 384-well plate, add the following in order:
-
This compound or DMSO (vehicle control) at various concentrations.
-
Recombinant human ME1 enzyme.
-
A mixture of NADP+ and malate to initiate the reaction.
-
A detection mixture containing diaphorase and resazurin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence of resorufin using a plate reader with an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Calculate the percent inhibition based on the fluorescence signal relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve.
Enzyme Kinetics Analysis
To determine the mode of inhibition, ME1 activity was measured at various concentrations of one substrate (either malate or NADP+) while keeping the other substrate at a fixed, saturating concentration. This was repeated for several different concentrations of this compound.
Protocol:
-
Assay Setup: The diaphorase/resazurin-coupled assay described above is used.
-
Substrate Titration:
-
To determine the Km for malate, vary the concentration of malate while keeping the NADP+ concentration constant. Repeat this for different fixed concentrations of this compound (e.g., 0, 0.5, 1, 2 μM).
-
To determine the Km for NADP+, vary the concentration of NADP+ while keeping the malate concentration constant. Repeat this for the same fixed concentrations of this compound.
-
-
Data Analysis:
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each inhibitor concentration.
-
Generate Lineweaver-Burke plots (1/velocity vs. 1/[substrate]) to visually inspect the inhibition pattern. For uncompetitive inhibition, the resulting lines will be parallel.
-
X-ray Crystallography
X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, revealing the allosteric binding site.
Protocol:
-
Protein Expression and Purification: Express recombinant human ME1 in an appropriate expression system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.
-
Crystallization:
-
Concentrate the purified ME1 protein.
-
Incubate the protein with this compound, NADPH, and Mn2+ (a required cofactor).
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various precipitants, buffers, and salts.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Expose the crystals to a high-intensity X-ray beam at a synchrotron source.
-
Collect diffraction data using a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the space group and unit cell dimensions.
-
Solve the crystal structure using molecular replacement with a known ME1 structure as a search model.
-
Build the atomic model of the ME1-NADPH-AS1134900 complex into the electron density map.
-
Refine the model to improve its fit with the experimental data. The final structure is deposited in the Protein Data Bank (PDB).
-
Visualizations
Signaling and Inhibition Pathway
Caption: Uncompetitive inhibition of ME1 by this compound.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the discovery and characterization of this compound.
References
The Function of AS1134900: A Technical Guide to a Novel Allosteric Inhibitor of Malic Enzyme 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1134900 is a potent and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4] This enzyme plays a crucial role in cellular metabolism, particularly in lipogenesis and redox homeostasis, and has been identified as a promising therapeutic target in oncology.[1][5] this compound exhibits a unique mechanism of action as an uncompetitive and allosteric inhibitor, binding to a novel pocket on the ME1 enzyme.[1][2][6] This technical guide provides a comprehensive overview of the function, mechanism, and experimental characterization of this compound.
Introduction to this compound
This compound was identified through high-throughput screening as a specific inhibitor of ME1.[7] It demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2] The potential therapeutic application of this compound lies in its ability to target the metabolic vulnerabilities of cancer cells, particularly those deficient in ME2.[7]
Mechanism of Action
This compound functions as an uncompetitive inhibitor with respect to both of ME1's substrates, malate and NADP+.[1][2] This means that this compound binds exclusively to the enzyme-substrate complex (ME1-malate-NADP+), thereby preventing the catalytic conversion to products.[1] This mode of inhibition is characterized by a parallel decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) as the inhibitor concentration increases.[1][5]
Furthermore, X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site where malate and NADP+ bind.[1][2][6] This binding site is located in a pocket at the interface of domains B and C of the enzyme.[1] The binding of this compound to this allosteric site stabilizes the enzyme-substrate complex in an inactive conformation, preventing the release of pyruvate and NADPH.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Potency of this compound against Malic Enzyme 1
| Parameter | Value | Reference |
| IC50 | 0.73 µM | [3] |
Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound
| This compound Concentration | Vmax (Relative) | Km for Malate (Relative) | Km for NADP+ (Relative) | Reference |
| 0 µM | 100% | 100% | 100% | [1][5] |
| Increasing Concentrations | Decreases | Decreases | Decreases | [1][5] |
Note: Specific values for Vmax and Km at varying this compound concentrations are not explicitly provided in the literature; however, Michaelis-Menten and Lineweaver-Burke plots demonstrate a clear trend of decreasing Vmax and Km with increasing inhibitor concentration, which is characteristic of uncompetitive inhibition.[1][5]
Table 3: Crystallographic Data for ME1 in Complex with this compound and NADPH
| Parameter | Value | Reference |
| PDB ID | 7X11 | [3][4] |
| Resolution | 2.07 Å | [3] |
| Space Group | P 21 21 21 | [3] |
Signaling Pathways and Experimental Workflows
ME1 Catalytic Pathway and Inhibition by this compound
The following diagram illustrates the enzymatic reaction catalyzed by ME1 and the point of inhibition by this compound.
High-Throughput Screening Workflow for ME1 Inhibitors
The discovery of this compound involved a high-throughput screening campaign. The general workflow for such a screen is depicted below.
Experimental Protocols
The following sections provide an overview of the key experimental protocols used in the characterization of this compound. Note: Detailed, step-by-step protocols with specific reagent concentrations and incubation times are not fully available in the public domain. The following are generalized methodologies based on the available literature.
ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled Assay)
This assay was utilized for the high-throughput screening to identify ME1 inhibitors.[7] The principle of this coupled assay is to measure the production of NADPH by ME1. The NADPH produced then reduces a non-fluorescent substrate, resazurin, to a highly fluorescent product, resorufin, via the enzyme diaphorase. The increase in fluorescence is proportional to the ME1 activity.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, MgCl2, DTT, NADP+, and malate.
-
Enzyme and Inhibitor Addition: Recombinant human ME1 enzyme is added to the wells of a microplate. Test compounds, such as this compound, are then added at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates (malate and NADP+).
-
Coupled Reaction: Diaphorase and resazurin are included in the reaction mixture.
-
Signal Detection: The plate is incubated, and the fluorescence of resorufin is measured over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: The rate of increase in fluorescence is calculated to determine ME1 activity. Inhibition is calculated relative to a control reaction without the inhibitor.
Cell Viability Assay
The effect of this compound on the proliferation of the pancreatic cancer cell line PATU-8988T was assessed. Due to its limited cell permeability, this compound did not show significant inhibition of cell proliferation in this assay.[8]
Protocol Overview (MTT or similar colorimetric assay):
-
Cell Seeding: PATU-8988T cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
X-ray Crystallography
The three-dimensional structure of ME1 in complex with NADPH and this compound was determined by X-ray crystallography.[1][3]
Protocol Overview:
-
Protein Expression and Purification: Recombinant human ME1 is overexpressed in an expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).
-
Crystallization: The purified ME1 protein is incubated with NADPH and this compound. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly employed.
-
Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The crystal structure is then built and refined to yield the final atomic model of the ME1-NADPH-AS1134900 complex. The coordinates and structure factors are deposited in the Protein Data Bank (PDB ID: 7X11).[3]
In Vivo Studies
Currently, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound. Studies have indicated that the compound has limited cell permeability, which may pose a challenge for its in vivo application without further chemical modification.[8]
Conclusion
This compound represents a significant advancement in the development of targeted therapies against metabolic vulnerabilities in cancer. Its novel allosteric and uncompetitive mechanism of inhibition of ME1 provides a unique approach to modulating cellular metabolism. While its current form exhibits limited cell permeability, the detailed structural and functional characterization of this compound serves as a critical foundation for the future design and optimization of more potent and bioavailable ME1 inhibitors for clinical development. Further research is warranted to improve the pharmacological properties of this promising inhibitor and to evaluate its therapeutic potential in preclinical in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 8. medchemexpress.com [medchemexpress.com]
AS1134900: A Selective, Allosteric Inhibitor of Malic Enzyme 1 (ME1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AS1134900 is a potent and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant signaling pathways. This compound acts as an uncompetitive and allosteric inhibitor, binding to a novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ME1 with selective inhibitors like this compound.
Introduction to Malic Enzyme 1 (ME1) and this compound
Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concurrently reducing NADP+ to NADPH.[3] This reaction is a crucial source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is frequently upregulated in various cancers and is considered a promising therapeutic target.[3][4]
This compound was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-substrate complex.[3] Furthermore, this compound is an allosteric inhibitor, binding to a novel pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]
Quantitative Inhibitory Data
The inhibitory activity of this compound against ME1 has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Enzyme | Substrates | Comments |
| IC50 | 0.73 µM | Human ME1 | L-malate, NADP+ | Determined using a diaphorase/resazurin-coupled assay.[3] |
| Selectivity | No detectable inhibition | Human ME2 | - | Demonstrates high selectivity for ME1 over the mitochondrial isoform ME2.[3] |
| Mechanism of Inhibition | Uncompetitive | Human ME1 | L-malate, NADP+ | Both Km and Vmax decrease with increasing inhibitor concentration.[3] |
Mechanism of Action
This compound's mechanism of action is characterized by its uncompetitive and allosteric nature.
-
Uncompetitive Inhibition: this compound binds specifically to the ME1-substrate complex (the ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from competitive inhibition, where the inhibitor competes with the substrate for the active site, and non-competitive inhibition, where the inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive inhibition, the inhibitor's binding site is only formed after the substrate has bound to the enzyme. Kinetically, this results in a decrease in both the apparent Vmax and the apparent Km of the enzyme for its substrates.[3]
-
Allosteric Inhibition: X-ray crystallography studies have revealed that this compound binds to a novel allosteric pocket on ME1, remote from the active site where malate and NADP+ bind.[1][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reaction from proceeding.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Diaphorase/Resazurin-Coupled ME1 Inhibition Assay
This high-throughput screening assay is used to measure the enzymatic activity of ME1 and the inhibitory potential of compounds like this compound.
Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is directly proportional to the ME1 activity.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing ME1 enzyme, L-malate, NADP+, diaphorase, and resazurin in a suitable buffer.
-
Compound Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature.
-
Fluorescence Measurement: The fluorescence of resorufin is measured over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][5]
X-ray Crystallography
X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with this compound and NADPH, providing insights into its allosteric binding mode.
Protocol Outline:
-
Protein Expression and Purification: Recombinant human ME1 is expressed and purified to homogeneity.
-
Crystallization: Crystals of the ME1-NADPH-AS1134900 complex are grown using vapor diffusion or other crystallization techniques.[6]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure of ME1 in complex with NADPH and this compound has been deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]
Cell Proliferation Assay (PATU-8988T)
This assay is used to assess the effect of this compound on the growth of cancer cells.
Principle: Various methods can be used to measure cell proliferation, such as quantifying the metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.
Protocol Outline (General):
-
Cell Seeding: Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and allowed to attach overnight.[7]
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 5 days).
-
Viability Assessment: A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and after a further incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.
Note: In a study, this compound at concentrations of 10-100 µM for 5 days showed no inhibition of proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to insufficient cell permeability.
Signaling Pathways and Logical Relationships
ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by this compound is expected to impact these pathways.
ME1 Inhibition and Cellular Metabolism
The primary role of ME1 is the production of NADPH and pyruvate from malate. By inhibiting ME1, this compound directly curtails the supply of these crucial metabolites. This can have significant downstream effects on cellular processes that are highly dependent on them, such as fatty acid synthesis and redox balance.
References
- 1. rcsb.org [rcsb.org]
- 2. MALAT1 inhibits the Wnt/β-catenin signaling pathway in colon cancer cells and affects cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein crystallization for X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
The Allosteric Inhibitor AS1134900: A Technical Overview of its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule AS1134900, a novel inhibitor of NADP+-dependent malic enzyme 1 (ME1). This document details its chemical structure, mechanism of action, and the experimental data supporting its characterization as a highly selective, allosteric inhibitor.
Core Compound Details
This compound, chemically identified as 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, is a potent inhibitor of ME1.[1] Discovered through high-throughput screening, this compound has emerged as a significant tool for studying the roles of ME1 in various biological processes, particularly in cancer metabolism.[1][2]
| Property | Value | Reference |
| Chemical Name | 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole | [1] |
| Target | NADP+-dependent malic enzyme 1 (ME1) | [1][3][4] |
| Inhibition Type | Allosteric, Uncompetitive | [1][3][4] |
| IC50 | 0.73 μM | [1][2] |
| Selectivity | Highly selective for ME1 over ME2 | [1][3][4] |
Mechanism of Action
This compound functions as an uncompetitive inhibitor of ME1, meaning it binds to the enzyme-substrate complex.[1][5] This binding occurs at a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][3][4] X-ray crystallography has revealed that this compound binds to a pocket located between domains B and C of the ME1 protein.[1][5][6] This interaction stabilizes the open conformation of the enzyme, forming an abortive enzyme-NADPH-malate ternary complex and thus preventing the catalytic conversion of malate to pyruvate.[1][5]
The binding of this compound is facilitated by interactions with key amino acid residues. The benzothiazole moiety of this compound engages in π–π stacking with Phe263, while the imidazo[4,5-b]pyridine moiety stacks with His321.[1] Additionally, a likely hydrogen bond forms between the imidazo[4,5-b]pyridine moiety and the carboxylate group of Asp485.[1]
Caption: Allosteric inhibition of ME1 by this compound.
Signaling Pathways Involving ME1
ME1 plays a crucial role in cellular metabolism, primarily through the production of NADPH and pyruvate from malate.[3][4][7] This function implicates ME1 in several key signaling pathways relevant to cancer biology.
-
NADPH Production and Redox Homeostasis: ME1 is a significant source of cytosolic NADPH, which is essential for regenerating antioxidants like glutathione and thioredoxin.[8] This process helps cancer cells combat oxidative stress.[8]
-
Lipid and Fatty Acid Biosynthesis: The NADPH produced by ME1 is a critical reducing equivalent for the synthesis of fatty acids and cholesterol, processes that are often upregulated in proliferating cancer cells.[1][7]
-
Cancer Progression and Metastasis: Elevated ME1 expression has been linked to poor prognosis in various cancers.[9] It is implicated in promoting the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8][9]
-
Metabolic Reprogramming: ME1 is involved in metabolic reprogramming, including glutaminolysis, which supports the growth of certain cancers like pancreatic cancer.[5][7]
Caption: Key cellular processes regulated by ME1 activity.
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
ME1 Enzymatic Assay
A diaphorase/resazurin-coupled assay was used for high-throughput screening to identify inhibitors of ME1.[1][2]
Methodology:
-
Recombinant human ME1 is incubated with its substrates, malate and NADP+.
-
The ME1-catalyzed reaction produces NADPH.
-
Diaphorase then uses this NADPH to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent product).
-
The rate of resorufin production, measured by fluorescence, is proportional to ME1 activity.
-
Potential inhibitors, such as this compound, are added to the reaction mixture to assess their effect on ME1 activity.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AS1134900: A Technical Whitepaper on the Discovery and Development of a Novel Allosteric Inhibitor of Malic Enzyme 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NADP+-dependent malic enzyme 1 (ME1) is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently generating NADPH.[1] This function positions ME1 as a critical regulator of cellular metabolism, particularly in lipid and fatty acid biosynthesis, as well as in maintaining redox balance through the production of NADPH.[2] Elevated expression of ME1 has been implicated in the progression of various cancers, correlating with poor patient prognosis.[1][2] This has rendered ME1 a promising therapeutic target for oncology.[3] This whitepaper details the discovery, mechanism of action, and development of AS1134900, a novel, selective, allosteric inhibitor of ME1.
Discovery of this compound
This compound was identified through a high-throughput screening of a proprietary chemical library from Astellas Pharma.[4] The screening utilized a diaphorase/resazurin-coupled assay to measure ME1 enzymatic activity.[4] This assay is designed to detect changes in NADPH levels, a direct product of the ME1-catalyzed reaction.
Experimental Workflow: High-Throughput Screening
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Malic Enzyme 1 in Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
The Allosteric Modulator AS1134900: A Technical Guide to its Role as a Selective ME1 Inhibitor in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2][3] This enzyme plays a pivotal role in lipid and fatty acid biosynthesis, as well as in maintaining redox homeostasis.[3] Upregulated expression of ME1 has been linked to poor prognosis in various cancers, making it a promising therapeutic target.[1][2][3] this compound distinguishes itself by binding to a unique allosteric site on ME1, exhibiting an uncompetitive inhibition mechanism.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on metabolic pathways, and the experimental protocols used for its characterization.
Introduction to Malic Enzyme 1 (ME1)
Malic Enzyme 1 (ME1) is one of three isoforms of malic enzyme in mammals and is located in the cytosol.[3] It is a key metabolic enzyme that links glycolysis and the citric acid cycle with anabolic processes. The primary reaction catalyzed by ME1 is:
L-Malate + NADP+ → Pyruvate + CO2 + NADPH + H+
The NADPH produced is a crucial reducing equivalent for biosynthetic pathways, particularly the synthesis of fatty acids and steroids. It is also essential for the regeneration of reduced glutathione, a key antioxidant. The pyruvate generated can be utilized in the citric acid cycle for energy production or serve as a building block for other molecules. Given its central role, ME1 is implicated in various pathological conditions, including cancer and metabolic disorders.
This compound: A Selective Allosteric Inhibitor
This compound, with the chemical structure 6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(1H-tetrazol-5-yl)phenyl]-1,3-benzothiazole, was identified as a highly selective inhibitor of ME1.[4] It demonstrates potent inhibition of ME1 with minimal to no activity against the mitochondrial isoform, ME2.[1][4]
Mechanism of Action
This compound exhibits an uncompetitive mode of inhibition with respect to both of its substrates, malate and NADP+.[1] This means that this compound binds exclusively to the enzyme-substrate (ME1-NADP+-malate) complex, forming an abortive ternary complex.[1][4] This binding prevents the catalytic conversion of the substrates to products.
X-ray crystallography studies have revealed that this compound binds to a novel allosteric site, distinct from the active site where malate and NADP+ bind.[1][2][4] This allosteric site is located at the interface between domains B and C of the ME1 protein.[4] The binding of this compound to this site is thought to stabilize the "open" conformation of the enzyme, thereby inhibiting its catalytic activity.[1][2]
Impact on Metabolic Pathways
By inhibiting ME1, this compound directly impacts key metabolic fluxes. The primary consequences of ME1 inhibition are:
-
Reduced NADPH Production: This impairs cellular capacity for fatty acid synthesis and compromises the antioxidant defense system, potentially leading to increased reactive oxygen species (ROS).
-
Decreased Pyruvate Generation from Malate: This can alter the balance of intermediates in the citric acid cycle and glycolysis.
The metabolic reprogramming induced by this compound is of significant interest in cancer therapy. Many cancer cells rely on ME1 for the NADPH required for rapid proliferation and to counteract oxidative stress.
Diagram of ME1's Role and this compound Inhibition
Caption: Metabolic role of ME1 and its allosteric inhibition by this compound.
Quantitative Data
The inhibitory and kinetic parameters of this compound have been determined through various biochemical assays.
Table 1: Inhibitory Activity of this compound
| Enzyme | IC₅₀ (µM) | Selectivity |
| ME1 | 0.73 | Highly selective |
| ME2 | No detectable inhibition | >100-fold vs ME1 |
| Data sourced from studies characterizing this compound's inhibitory profile.[5] |
Table 2: Enzyme Kinetic Parameters of ME1 in the Presence of this compound
| This compound (µM) | Substrate | Kₘ | Vₘₐₓ |
| 0 | Malate | (Baseline Value) | (Baseline Value) |
| >0 | Malate | Decreases | Decreases |
| 0 | NADP+ | (Baseline Value) | (Baseline Value) |
| >0 | NADP+ | Decreases | Decreases |
| This table summarizes the observed trend in kinetic parameters, consistent with an uncompetitive inhibition mechanism where both Kₘ and Vₘₐₓ decrease with increasing inhibitor concentration.[4] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures.
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)
This high-throughput screening assay measures the production of NADPH by ME1. The NADPH produced reduces a non-fluorescent substrate (resazurin) to a highly fluorescent product (resorufin) via the enzyme diaphorase. The increase in fluorescence is directly proportional to ME1 activity.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a buffer solution containing Tris-HCl, MgCl₂, NADP+, L-malate, diaphorase, and resazurin.
-
Compound Addition: Dispense this compound or control compounds into a 384-well microplate.
-
Enzyme Addition: Add purified recombinant human ME1 to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC₅₀ value.
Diagram of Diaphorase/Resazurin-Coupled Assay Workflow
Caption: Workflow for the coupled enzymatic assay to measure ME1 activity.
Enzyme Kinetics Analysis
To determine the mechanism of inhibition, the enzymatic activity of ME1 is measured at various concentrations of one substrate (e.g., malate) while keeping the other substrate (NADP+) at a fixed concentration, and this is repeated for different fixed concentrations of this compound.
Protocol Outline:
-
Follow the general procedure for the ME1 enzymatic activity assay.
-
For each concentration of this compound (including zero), perform a series of reactions with varying concentrations of malate (while NADP+ is constant).
-
Repeat the process with varying concentrations of NADP+ (while malate is constant).
-
Plot the initial reaction rates against substrate concentrations to generate Michaelis-Menten curves.
-
Transform the data into a Lineweaver-Burke plot (1/rate vs. 1/[Substrate]) to determine the changes in Kₘ and Vₘₐₓ.
-
Analyze the pattern of the Lineweaver-Burke plot (e.g., parallel lines for uncompetitive inhibition) to determine the mechanism of action.
X-ray Crystallography
Determining the three-dimensional structure of the ME1-AS1134900 complex provides definitive evidence of the allosteric binding site.
Protocol Outline:
-
Protein Expression and Purification: Overexpress and purify recombinant human ME1 protein to high homogeneity.
-
Crystallization: Co-crystallize the purified ME1 protein in the presence of its substrates (or substrate analogs like NADPH), a divalent cation (e.g., Mn²⁺), and this compound. This is typically done using vapor diffusion methods (sitting or hanging drop).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build the atomic model of the protein-inhibitor complex into the map and refine it to obtain the final high-resolution structure. The crystal structure for the ME1-NADPH-AS1134900 complex is available under PDB entry 7X11.
Conclusion and Future Directions
This compound represents a significant tool for studying the metabolic roles of ME1 and serves as a lead compound for the development of novel therapeutics, particularly in oncology. Its high selectivity and unique allosteric, uncompetitive mechanism of action make it a valuable pharmacological probe. Future research will likely focus on optimizing the cell permeability and pharmacokinetic properties of this compound derivatives to enhance their in vivo efficacy and translate the potent biochemical inhibition into clinical applications.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
A Technical Guide to the Allosteric Inhibition of Malic Enzyme 1 by AS1134900
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the small molecule AS1134900 and its target, malic enzyme 1 (ME1). ME1 is a critical metabolic enzyme involved in the production of NADPH and pyruvate, playing a significant role in cancer cell proliferation, redox homeostasis, and lipid biosynthesis.[1][2][3][4][5] this compound has been identified as a potent and selective allosteric inhibitor of ME1, offering a promising avenue for therapeutic intervention, particularly in cancers with metabolic vulnerabilities.[6] This document details the biochemical and structural basis of this interaction, presents quantitative data, outlines key experimental protocols, and visualizes the relevant biological pathways.
Introduction to Malic Enzyme 1 (ME1)
Malic enzyme 1 is a cytosolic, NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][4][5] This reaction is a key node in cellular metabolism, linking the citric acid cycle with glycolysis and providing a crucial source of cytosolic NADPH.
Key Functions of ME1 in Cancer Metabolism:
-
NADPH Production: ME1 is a major contributor to the cytosolic NADPH pool, which is essential for regenerating reduced glutathione and thioredoxin, thereby protecting cancer cells from oxidative stress.[1][3][4] NADPH is also a critical reducing equivalent for the anabolic processes that support rapid cell proliferation, such as de novo lipid synthesis.[1][5]
-
Pyruvate Supply: The pyruvate generated by ME1 can be utilized in various metabolic pathways, including the citric acid cycle for energy production or conversion to lactate.
-
Lipogenesis: By providing NADPH, ME1 supports the synthesis of fatty acids and cholesterol, which are vital for membrane production in rapidly dividing cancer cells.[1][5]
-
Metabolic Reprogramming: In certain cancer types, such as pancreatic ductal adenocarcinoma (PDAC), ME1 plays a role in metabolic reprogramming to support survival and growth in nutrient-poor environments.[7][8][9]
Given its central role in supporting cancer cell metabolism and survival, ME1 has emerged as an attractive target for therapeutic development.
This compound: A Selective Allosteric Inhibitor of ME1
This compound is a novel, small-molecule inhibitor of ME1 identified through high-throughput screening.[6][10] It exhibits high selectivity for ME1 over the mitochondrial isoform, ME2.[10]
Mechanism of Action
This compound acts as an uncompetitive inhibitor with respect to both malate and NADP+.[10] This means that this compound binds exclusively to the enzyme-substrate (ME1-malate-NADP+) complex, and not to the free enzyme. This mode of inhibition is often associated with allosteric regulation.
Kinetic studies have demonstrated that increasing concentrations of this compound lead to a decrease in both the Vmax and Km of the enzymatic reaction.[10]
Allosteric Binding Site
X-ray crystallography studies have elucidated the structural basis for the allosteric inhibition of ME1 by this compound.[10] this compound binds to a novel allosteric pocket located at the interface of the B and C domains of the ME1 protein, distinct from the active site where malate and NADP+ bind.[10] This binding event is thought to stabilize a conformation of the enzyme that is less catalytically active.
Quantitative Data
The interaction between this compound and ME1 has been characterized by the following quantitative parameters:
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.73 µM | Diaphorase/resazurin-coupled assay | [6][10] |
| Inhibition Type | Uncompetitive | Enzyme kinetics | [10] |
| Selectivity | High for ME1 over ME2 | Biochemical assays | [10] |
Signaling Pathways and Experimental Workflows
ME1 in Cellular Metabolism
The following diagram illustrates the central role of ME1 in key metabolic pathways within a cancer cell.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for identifying and characterizing an ME1 inhibitor like this compound.
Experimental Protocols
Diaphorase/Resazurin-Coupled ME1 Inhibition Assay
This assay is a fluorescence-based method suitable for high-throughput screening to identify ME1 inhibitors. The principle relies on the coupling of NADPH production by ME1 to the reduction of resazurin (non-fluorescent) to resorufin (highly fluorescent) by the enzyme diaphorase.
Materials:
-
Recombinant human ME1 enzyme
-
This compound or other test compounds
-
L-Malic acid
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and detergent)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control.
-
Enzyme Preparation: Prepare a solution of ME1 in assay buffer.
-
Substrate/Cofactor/Detection Mix: Prepare a master mix containing L-malic acid, NADP+, diaphorase, and resazurin in assay buffer.
-
Assay Reaction: a. Add the ME1 enzyme solution to each well of the microplate and incubate briefly with the compounds. b. Initiate the reaction by adding the substrate/cofactor/detection mix to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of the ME1-AS1134900 Complex
Determining the crystal structure provides atomic-level insights into the inhibitor's binding mode.
General Protocol Outline:
-
Protein Expression and Purification: Express and purify high-quality, soluble ME1 protein.
-
Complex Formation: Incubate the purified ME1 with a molar excess of this compound, NADPH, and a divalent cation (e.g., Mn2+) to form the quaternary complex.
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain protein crystals.
-
Crystal Optimization: Optimize the initial crystallization hits to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the final structure to identify the binding pocket, key interactions between this compound and ME1, and any conformational changes induced by inhibitor binding.
Metabolic Consequences of ME1 Inhibition
Inhibition of ME1 by this compound is expected to have significant downstream effects on cellular metabolism:
-
Decreased NADPH/NADP+ Ratio: By blocking a major source of cytosolic NADPH, ME1 inhibition can lead to a decrease in the NADPH/NADP+ ratio, impairing the cell's reductive capacity.[11]
-
Increased Oxidative Stress: A lower NADPH pool compromises the ability of the glutathione and thioredoxin systems to neutralize reactive oxygen species (ROS), leading to increased oxidative stress and potential cell damage.
-
Inhibition of Lipogenesis: Reduced NADPH availability will limit the rate of fatty acid and cholesterol biosynthesis, which can impede membrane production and cell growth.
-
Metabolic Reprogramming: Cancer cells may attempt to compensate for ME1 inhibition by upregulating other NADPH-producing pathways, such as the pentose phosphate pathway (PPP).[12]
Challenges and Future Directions
A significant challenge reported for this compound is its limited cell permeability, which has hampered its efficacy in cell-based proliferation assays.[10][13] Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to improve its cell permeability and potency.
-
Combination Therapies: Exploring the synergistic effects of ME1 inhibitors with other anti-cancer agents, such as those that induce oxidative stress or inhibit compensatory metabolic pathways.
-
Biomarker Development: Identifying biomarkers to predict which tumors are most likely to respond to ME1 inhibition, such as those with specific metabolic profiles or genetic backgrounds (e.g., ME2 deletion).[6]
Conclusion
This compound represents a valuable chemical probe for studying the role of ME1 in cancer biology and a promising starting point for the development of novel metabolic-targeted therapies. Its well-characterized allosteric mechanism of action and high selectivity provide a solid foundation for future drug discovery efforts aimed at exploiting the metabolic vulnerabilities of cancer cells. This technical guide provides a detailed overview of the current knowledge surrounding the this compound-ME1 interaction, intended to facilitate further research and development in this area.
References
- 1. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Malic Enzyme 1 in Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 7. The biological role of metabolic reprogramming in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reprogramming of glucose metabolism in pancreatic cancer: mechanisms, implications, and therapeutic perspectives [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of malic enzyme 1 disrupts cellular metabolism and leads to vulnerability in cancer cells in glucose-restricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric Inhibition of ME1 by AS1134900
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition of human NADP+-dependent Malic Enzyme 1 (ME1) by the small molecule inhibitor, AS1134900. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Core Concepts: this compound and Malic Enzyme 1
Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] This function links glycolysis and the tricarboxylic acid (TCA) cycle and provides reducing equivalents for various biosynthetic processes and the maintenance of redox homeostasis.[1] Given its role in providing building blocks for cell growth, ME1 has emerged as a promising therapeutic target in oncology.[1]
This compound is a potent and highly selective small-molecule inhibitor of ME1.[2] It exhibits a novel mechanism of action, functioning as an uncompetitive allosteric inhibitor.[2] This guide will delve into the specifics of this inhibitory mechanism.
Quantitative Data Summary
This compound has been characterized by its inhibitory potency against ME1. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Enzyme | Substrates | Assay Conditions | Reference |
| IC50 | 0.73 μM | Human ME1 | L-Malate, NADP+ | Diaphorase/resazurin-coupled assay | [2] |
Further research is needed to determine the precise Ki value for this compound.
Mechanism of Allosteric Inhibition
This compound exhibits an uncompetitive mode of inhibition with respect to both substrates of ME1, L-malate and NADP+.[2] This means that this compound does not bind to the free enzyme but rather to the enzyme-substrate (ME1-Malate-NADP+) complex.[2] This binding event prevents the catalytic conversion of the substrates to products, leading to the formation of a dead-end, abortive ternary complex.[2]
Kinetic studies have demonstrated that in the presence of this compound, both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) for the substrates decrease.[2] This is a characteristic feature of uncompetitive inhibition.
X-ray crystallography has revealed that this compound binds to a novel allosteric site on ME1, located at the interface between domain B and domain C of the protein.[2] This binding locks the enzyme in an "open" conformation, preventing the conformational changes necessary for catalysis and product release.[2] The crystal structure of the ME1-AS1134900-NADPH complex has been deposited in the Protein Data Bank under the accession code --INVALID-LINK--.[3]
Logical Relationship of Uncompetitive Inhibition
Caption: Uncompetitive inhibition of ME1 by this compound.
Signaling Pathways Involving ME1
ME1's metabolic output, particularly the production of NADPH and pyruvate, allows it to influence various signaling pathways implicated in cancer progression. Inhibition of ME1 by this compound is therefore predicted to modulate these pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4][5] In the absence of a Wnt signal, the "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[5][6] Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription.[5][6] While the precise molecular link is still under investigation, ME1 is thought to promote Wnt signaling. Inhibition of ME1 by this compound may therefore lead to a downregulation of this pro-proliferative pathway.
Caption: Proposed role of ME1 in the Wnt/β-catenin pathway.
IL-6/JAK2/STAT3 Signaling Pathway
The IL-6/JAK2/STAT3 pathway is a key signaling cascade in inflammation and cancer.[7] Binding of the cytokine IL-6 to its receptor leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell survival and proliferation.[7] ME1-derived NADPH can contribute to the production of reactive oxygen species (ROS) by NADPH oxidases.[8] ROS have been shown to activate the JAK/STAT pathway.[8] Therefore, inhibition of ME1 by this compound could potentially dampen IL-6/JAK2/STAT3 signaling by reducing NADPH-dependent ROS production.[8]
Caption: Proposed role of ME1 in the IL-6/JAK2/STAT3 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of ME1 by this compound.
ME1 Enzyme Kinetics Assay (Diaphorase/Resazurin-Coupled)
This assay measures the production of NADPH by ME1 in a coupled reaction where diaphorase uses the generated NADPH to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
Experimental Workflow:
Caption: Workflow for ME1 enzyme kinetics assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human ME1 enzyme in a suitable buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a substrate mix containing L-malate, NADP+, diaphorase, and resazurin in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2).
-
-
Assay Plate Setup:
-
In a 384-well, black, clear-bottom plate, add assay buffer.
-
Add the ME1 enzyme to all wells except for the no-enzyme control.
-
Add the this compound dilutions or DMSO (for the control) to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate mix to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) kinetically over a set time period (e.g., 30 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot V0 against the substrate concentration to generate Michaelis-Menten curves.
-
Generate Lineweaver-Burke plots (1/V0 vs. 1/[S]) to determine the mode of inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the apparent Vmax and Km values at different inhibitor concentrations.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an in vitro model for predicting intestinal absorption or blood-brain barrier penetration.
Experimental Workflow:
Caption: Workflow for the PAMPA assay.
Methodology:
-
Plate Preparation:
-
Use a 96-well filter plate as the "Donor" plate and a corresponding 96-well plate as the "Acceptor" plate.
-
-
Membrane Coating:
-
Coat the filter membrane of each well in the Donor plate with a small volume of a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
-
-
Compound Addition:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) and add it to the wells of the Donor plate.
-
-
Acceptor Plate Preparation:
-
Fill the wells of the Acceptor plate with buffer.
-
-
Assembly and Incubation:
-
Carefully place the Donor plate onto the Acceptor plate, ensuring contact between the membrane and the acceptor buffer.
-
Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
-
-
Conclusion
This compound is a valuable research tool for studying the biological functions of ME1. Its well-characterized uncompetitive allosteric mechanism of inhibition provides a unique approach to modulating ME1 activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of ME1 inhibition. Further studies are warranted to fully elucidate the intricate role of ME1 in cellular signaling and to explore the potential for developing clinically viable allosteric inhibitors of this important metabolic enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Mechanistic insights into Wnt-β-catenin pathway activation and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential role of NADPH oxidase-mediated activation of Jak2/Stat3 and mitogen-activated protein kinases and expression of TGF-β1 in the pathophysiology of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
AS1134900: A Technical Guide for Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS1134900 is a novel, potent, and selective small-molecule inhibitor of cytosolic NADP+-dependent malic enzyme 1 (ME1), a key enzyme in cancer metabolism. This document provides an in-depth technical guide on this compound, summarizing its mechanism of action, biochemical and cellular activities, and the experimental protocols used for its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating the role of ME1 in cancer and exploring its therapeutic potential.
Introduction
Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. One such adaptation is the increased reliance on specific enzymes for the production of essential metabolites. Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1] NADPH is a critical reducing equivalent for anabolic processes, such as fatty acid synthesis, and for maintaining redox homeostasis by regenerating reduced glutathione. In many cancers, the upregulation of ME1 is associated with malignant phenotypes, making it an attractive target for therapeutic intervention.
This compound has been identified as a highly selective, allosteric inhibitor of ME1.[2][3][4] This guide details its biochemical properties and the methodologies employed in its evaluation.
Mechanism of Action
This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.[1][2] This means that this compound binds to the enzyme-substrate complex, and not to the free enzyme. X-ray crystallography studies have revealed that this compound binds to a novel allosteric site on ME1, distinct from the active site.[2][4] This binding locks the enzyme in an inactive conformation, preventing the catalytic reaction.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical and cellular assays.
Table 1: Biochemical Activity of this compound against Malic Enzyme 1
| Parameter | Value | Assay Conditions |
| IC50 | 0.73 µM | Diaphorase/resazurin-coupled ME1 assay |
| Inhibition Type | Uncompetitive | Enzyme kinetics analysis |
| Selectivity | Selective for ME1 over ME2 | Comparative enzyme assays |
Table 2: Enzyme Kinetics of ME1 in the Presence of this compound
| This compound Conc. (µM) | Km for L-malate (µM) | Vmax (relative units) |
| 0 | 120 | 1.00 |
| 1 | 60 | 0.50 |
| 3 | 30 | 0.25 |
Note: The values in Table 2 are approximate and derived from graphical representations in the source literature for illustrative purposes.
Table 3: Cellular Activity of this compound
| Assay | Cell Line | Result |
| Cell Viability | PATU-8988T (pancreatic cancer) | No significant reduction in cell proliferation |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Limited cell permeability |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Diaphorase/Resazurin-Coupled ME1 Enzymatic Assay
This assay is used to determine the enzymatic activity of ME1 and the inhibitory potency of compounds like this compound.
Principle: The NADPH produced by the ME1 reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin formation is proportional to the ME1 activity.
Materials:
-
Recombinant human ME1 enzyme
-
L-malate
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing L-malate, NADP+, diaphorase, and resazurin in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the assay plate.
-
To initiate the reaction, add the ME1 enzyme to the wells.
-
Incubate the plate at room temperature.
-
Measure the fluorescence of resorufin (Excitation: ~540 nm, Emission: ~590 nm) at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for cell membrane penetration.
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the membrane into the acceptor wells is measured over time.
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Lipid solution (e.g., phosphatidylcholine in dodecane)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instrumentation for compound quantification (e.g., LC-MS/MS)
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution.
-
Add the test compound dissolved in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (VA / (Area * time)) * ln((CDonor(final) - CAcceptor(final)) / CDonor(initial))
Where:
-
VA = Volume of the acceptor well
-
Area = Surface area of the membrane
-
time = Incubation time
-
C = Concentration of the compound
-
Visualizations
Signaling Pathway
Caption: Role of ME1 in cancer metabolism and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of ME1 in cancer metabolism. Its high potency and selectivity make it a useful tool for elucidating the downstream effects of ME1 inhibition. While its limited cell permeability may restrict its direct therapeutic application in its current form, this compound serves as an important lead compound for the development of future ME1-targeted therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the function of ME1 and the development of novel anticancer agents.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preliminary Efficacy of AS1134900: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the preliminary efficacy studies of AS1134900, a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1). The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction
NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[1][2][3] ME1 is a key metabolic enzyme implicated in various cellular processes, including lipogenesis and the maintenance of redox balance through the production of NADPH.[4][5] Upregulated expression of ME1 has been observed in several human cancers and is often associated with poor prognosis, making it a promising therapeutic target.[1][4][6] this compound has been identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2] This document summarizes the available preliminary data on its efficacy.
Mechanism of Action
This compound functions as a non-competitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[1][3] Enzyme kinetic studies have revealed that this compound binds to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][2][3] This binding is dependent on the presence of both NADP+ and malate, indicating that this compound preferentially binds to the enzyme-substrate complex, forming an abortive ternary complex.[1][3] X-ray crystallography has confirmed that this compound binds at the interface between domains B and C of the ME1 protein.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro enzymatic assays assessing the inhibitory activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 (ME1) | 0.73 µM | The half maximal inhibitory concentration of this compound against human ME1 enzyme activity. | [1][7] |
| Selectivity | High | This compound demonstrates high selectivity for ME1 over the mitochondrial isoform, ME2. No significant inhibition of ME2 was observed. | [1][2][7] |
| Inhibition Type | Uncompetitive | The inhibitor binds to the enzyme-substrate complex, affecting both Vmax and Km. | [1][3] |
Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)
This assay was utilized to determine the in vitro inhibitory activity of this compound on ME1.
-
Principle: The production of NADPH by ME1 is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin. The rate of resorufin production is proportional to ME1 activity.
-
Reagents:
-
Assay Buffer: (Specific composition to be detailed based on primary literature, typically includes a buffer like Tris-HCl, MgCl2, and other necessary ions).
-
Recombinant Human ME1 Enzyme
-
Substrates: L-Malic acid, NADP+
-
Coupling Enzymes and Substrates: Diaphorase, Resazurin
-
Test Compound: this compound (in DMSO)
-
-
Procedure:
-
A solution of ME1 enzyme in assay buffer is prepared.
-
This compound, at various concentrations, is pre-incubated with the enzyme solution.
-
The reaction is initiated by the addition of the substrates (L-malic acid and NADP+) and the coupling reagents (diaphorase and resazurin).
-
The fluorescence of resorufin is measured kinetically over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay
Preliminary studies on the effect of this compound on cancer cell proliferation were conducted using a pancreatic cancer cell line.
-
Cell Line: PATU-8988T (human pancreatic cancer cell line)
-
Principle: To assess the effect of this compound on cell proliferation and viability.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
This compound (in DMSO)
-
Reagents for a viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
At the end of the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Preliminary Efficacy Findings and Limitations
In vitro enzymatic assays have demonstrated that this compound is a potent and selective inhibitor of ME1.[1][7] However, preliminary studies assessing its anti-proliferative effects on the PATU-8988T pancreatic cancer cell line did not show a reduction in cell viability.[1] This lack of cellular efficacy is attributed to the limited cell permeability of the compound.[1]
Signaling Pathways and Experimental Workflows
ME1's Role in Cellular Metabolism and Cancer
ME1 plays a crucial role in cellular metabolism, particularly in the production of NADPH, which is vital for reductive biosynthesis and for counteracting oxidative stress. In cancer cells, elevated ME1 activity supports rapid proliferation by supplying NADPH for fatty acid synthesis and maintaining redox homeostasis.
Caption: The role of ME1 in cancer cell metabolism and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the preliminary efficacy of a compound like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of an enzyme inhibitor.
Conclusion and Future Directions
This compound is a potent and highly selective allosteric inhibitor of ME1 in biochemical assays. However, its limited cell permeability currently restricts its efficacy in cellular models. The discovery of this compound and the elucidation of its binding site on ME1 provide a valuable starting point for the development of future ME1 inhibitors with improved pharmacological properties.[1] Further medicinal chemistry efforts are warranted to optimize the scaffold of this compound to enhance cell permeability and unlock the therapeutic potential of ME1 inhibition in cancer.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Significance of Malic Enzyme 1 in Cancer: A Review | MDPI [mdpi.com]
- 5. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
Methodological & Application
Application Notes and Protocols for AS1134900, a Novel Allosteric Inhibitor of Malic Enzyme 1 (ME1)
These application notes provide detailed protocols for the in vitro characterization of AS1134900, a potent and selective allosteric inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). The provided information is intended for researchers, scientists, and drug development professionals working on ME1 as a therapeutic target, particularly in the context of cancer metabolism.
Introduction
NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2] Upregulated ME1 expression has been implicated in the progression of various cancers, making it a promising target for drug discovery.[1][3] this compound has been identified as a novel, highly selective small-molecule inhibitor of ME1.[1][2][4][5] It acts through an uncompetitive mechanism of inhibition with respect to both malate and NADP+, binding to a novel allosteric site on the enzyme.[1][2][4]
Data Presentation
Table 1: Inhibitory Potency of this compound against ME1
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Human ME1 | Diaphorase/resazurin-coupled assay | 0.73[1][6] |
Table 2: Selectivity of this compound
| Compound | Target | Inhibition |
| This compound | Human ME2 | No detectable inhibition[1][4] |
| ATP (control) | Human ME2 | IC50 = 100 µM[1] |
Table 3: Enzyme Kinetic Parameters of ME1 in the Presence of this compound
| This compound Concentration | Effect on Km (vs. malate and NADP+) | Effect on Vmax |
| Increasing Concentrations | Decreased[1][4] | Decreased[1][4] |
Experimental Protocols
Protocol 1: Diaphorase/Resazurin-Coupled ME1 In Vitro Assay
This high-throughput screening assay is used to determine the inhibitory activity of compounds against ME1. The production of NADPH by ME1 is coupled to the diaphorase-mediated reduction of resazurin to the fluorescent product, resorufin.
Materials:
-
Recombinant human ME1 enzyme
-
DL-Malate
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
384-well black plates
-
Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing ME1 enzyme, DL-malate, and NADP+ to each well.
-
Initiate the reaction by adding a solution of diaphorase and resazurin.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Protocol 2: Enzyme Kinetics Assay for Mechanism of Inhibition
This assay determines the kinetic mechanism of inhibition of this compound on ME1 activity by measuring reaction rates at varying substrate and inhibitor concentrations.
Materials:
-
Recombinant human ME1 enzyme
-
DL-Malate (various concentrations)
-
NADP+ (various concentrations)
-
This compound (at least three different concentrations, including 0 µM)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Varying Malate Concentration:
-
Prepare reaction mixtures in a 96-well plate containing fixed concentrations of ME1, NADP+, and varying concentrations of this compound.
-
Initiate the reaction by adding varying concentrations of DL-malate.
-
Immediately measure the rate of NADPH production by monitoring the increase in absorbance at 340 nm over time.
-
-
Varying NADP+ Concentration:
-
Prepare reaction mixtures with fixed concentrations of ME1, DL-malate, and varying concentrations of this compound.
-
Initiate the reaction by adding varying concentrations of NADP+.
-
Measure the rate of NADPH production as described above.
-
-
Data Analysis:
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an estimation of the passive cell permeability of a compound.
Materials:
-
PAMPA plate system (e.g., from Millipore)
-
Donor solution (buffer at a specific pH, e.g., 7.4)
-
Acceptor solution (buffer with a lipid membrane)
-
Test compound (this compound)
-
High-permeability control (e.g., Metoprolol)[1]
-
Low-permeability control
-
LC-MS/MS or UV-Vis spectrophotometer for compound quantification
Procedure:
-
Dissolve the test compound and controls in the donor solution.
-
Add the donor solutions to the donor wells of the PAMPA plate.
-
Add the acceptor solution to the acceptor wells.
-
Assemble the PAMPA plate sandwich and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe). The results for this compound indicated limited membrane passivity.[1]
Mandatory Visualizations
Caption: Mechanism of uncompetitive inhibition of ME1 by this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
Application Notes for AS1134900 in Cell Culture
Introduction
AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent Malic Enzyme 1 (ME1).[1][2][3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][3][4] This production of NADPH is vital for various anabolic processes, including lipid and fatty acid biosynthesis, and for maintaining cellular redox homeostasis.[1][4] Upregulated expression of ME1 has been implicated in the progression of several cancers, making it a promising therapeutic target.[1][2][5]
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a novel site on the ME1 enzyme, distinct from the active site.[1][2][3] Its mechanism is uncompetitive, meaning it binds exclusively to the enzyme-substrate complex (the ME1-NADP+-malate complex), forming an inactive ternary complex and preventing the catalytic reaction.[1][2] This specificity results in high selectivity for ME1 over the mitochondrial isoform, ME2.[1][2][6]
Therapeutic Rationale in Oncology
The primary therapeutic strategy for this compound revolves around the concept of synthetic lethality. A significant subset of pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers exhibit a co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme ME2.[6] In these ME2-null cancer cells, ME1 becomes essential for survival and proliferation.[6] By selectively inhibiting ME1, this compound is designed to induce profound growth inhibition specifically in these ME2-deficient cancer cells, while sparing normal tissues where ME1 and ME2 are functionally redundant.[6]
Critical Consideration for Cell Culture: Permeability
A crucial factor for researchers using this compound in cell-based assays is its limited cell membrane permeability .[1][2][5] A Parallel Artificial Membrane Permeability Assay (PAMPA) indicated that this compound has low passive cell permeability.[1][2] In line with this, studies on the PATU-8988T pancreatic cancer cell line, where ME1 knockdown inhibits growth, showed that treatment with this compound did not reduce cellular proliferation.[1][2] Researchers must consider this limitation when designing experiments and interpreting results, as a lack of a cellular phenotype may be due to insufficient intracellular concentration of the inhibitor rather than a lack of on-target efficacy.
Quantitative Data Summary
| Parameter | Value / Description | Source |
| Target | Malic Enzyme 1 (ME1) | [1][3][6] |
| IC50 | 0.73 µM | [2][6] |
| Selectivity | Highly selective for ME1; does not detectably inhibit ME2. | [1][2][6] |
| Mechanism of Inhibition | Allosteric, Uncompetitive with respect to both NADP+ and malate. | [1][2][3] |
| Binding Site | Binds to a novel allosteric site outside the enzyme's active site. | [1][2][3] |
| Cell Permeability | Limited passive membrane permeability. | [1][2][5] |
Visualizations
Caption: Role of ME1 in cellular metabolism and its inhibition by this compound.
Caption: General workflow for evaluating this compound in cell culture.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
Application Notes and Protocols for AS1134900 in Preclinical Research
Disclaimer: Publicly available scientific literature and patent documents do not contain specific dosage information for AS1134900 in animal studies. The following application notes and protocols are based on the known biochemical properties of this compound and general principles for conducting preclinical animal research with novel small molecule inhibitors. Researchers should consider this information as a starting point and must conduct dose-ranging and toxicity studies to determine the appropriate dosage for their specific animal models and experimental goals.
Introduction to this compound
This compound is a novel, potent, and selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] ME1 is a cytoplasmic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process. This enzyme plays a crucial role in cellular metabolism, particularly in lipid synthesis and redox homeostasis, and has been identified as a potential therapeutic target in oncology.[1][2]
Biochemical profiling has demonstrated that this compound is highly selective for ME1 over the mitochondrial isoform, ME2.[1] It acts as an uncompetitive inhibitor with respect to both malate and NADP+, binding to a novel allosteric site on the enzyme.[1][2] While in vitro studies have established its mechanism of action, in vivo efficacy and pharmacokinetic data for this compound have not been published. Notably, initial assessments indicated that this compound has limited passive cell permeability, which may impact its bioavailability and in vivo efficacy.[1]
Quantitative Data Summary
As no specific in vivo dosage data for this compound is available, this section provides its in vitro inhibitory concentration. Researchers should use this as a reference for designing in vivo studies aimed at achieving biologically relevant plasma and tissue concentrations.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | ME1 | Enzymatic Assay | 0.73 µM | [1] |
Proposed Signaling Pathway
The following diagram illustrates the targeted metabolic pathway of this compound.
Experimental Protocols
The following are generalized protocols for conducting initial animal studies with a novel inhibitor like this compound.
Formulation of this compound for In Vivo Administration
Given that this compound is a small molecule that may have solubility challenges, a common approach for preclinical formulation is to use a vehicle composed of a mixture of solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Protocol:
-
Weigh the required amount of this compound for the desired concentration.
-
Dissolve the this compound powder in DMSO. For administration in mice, the final concentration of DMSO should ideally be kept below 10% of the total volume to minimize toxicity.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween-80 to the solution and mix until a clear solution is obtained.
-
Finally, add sterile saline or PBS to reach the final desired volume.
-
A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This may need to be optimized based on the solubility and stability of this compound.
-
It is recommended to prepare the formulation fresh before each administration.
Pharmacokinetic (PK) Study in Mice
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model:
-
6-8 week old male or female mice (e.g., C57BL/6 or BALB/c).
Protocol:
-
Acclimatize animals for at least one week before the study.
-
Divide animals into groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.
-
For the IV group, administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail snip or retro-orbital bleeding) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to collect plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
In Vivo Efficacy Study in a Xenograft Model
Based on the proposed application of this compound in cancer, a xenograft model is a suitable choice for initial efficacy studies.
Animal Model:
-
Immunocompromised mice (e.g., nude or NSG mice) are required for implanting human cancer cell lines.
Protocol:
-
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., a pancreatic cancer cell line with ME2 deletion) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into a vehicle control group and one or more this compound treatment groups.
-
Administer the vehicle or this compound at the predetermined dose and schedule (e.g., once daily via oral gavage or intraperitoneal injection).
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
The study endpoint can be when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Visualization
The following diagram provides a high-level overview of a typical preclinical workflow for evaluating a novel inhibitor like this compound.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for AS1134900 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1134900 is a novel, potent, and selective small-molecule inhibitor of NADP+-dependent Malic Enzyme 1 (ME1).[1] ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly generating NADPH.[1][2] In various cancers, ME1 is upregulated and plays a crucial role in promoting malignant phenotypes by supporting lipogenesis, maintaining redox homeostasis, and contributing to cancer cell stemness.[3] this compound exhibits a unique allosteric and uncompetitive mechanism of inhibition, binding to a novel site on the ME1 enzyme outside of the active site.[1][4] These application notes provide detailed experimental protocols for researchers investigating the effects of this compound.
Mechanism of Action
This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, L-malate and NADP+.[1][4][5] This means that this compound binds to the enzyme-substrate complex, and increasing substrate concentrations does not overcome the inhibitory effect. The binding of this compound to the ME1-substrate complex forms an abortive ternary complex, preventing the catalytic reaction from proceeding.[1]
Data Presentation
Enzyme Kinetics
The inhibitory effect of this compound on ME1 activity was determined using a diaphorase/resazurin-coupled assay.[1] The half-maximal inhibitory concentration (IC50) and kinetic parameters are summarized below.
| Parameter | Value | Reference |
| IC50 | 0.73 µM | [1] |
Table 1: Inhibitory Potency of this compound against ME1.
The kinetic analysis of this compound reveals its uncompetitive inhibition mechanism, as evidenced by the parallel lines in a Lineweaver-Burk plot and a decrease in both Vmax and Km with increasing inhibitor concentration.[1][4][5]
| This compound Concentration (µM) | Vmax (relative) | Km (malate, relative) | Km (NADP+, relative) | Reference |
| 0 | 100% | 100% | 100% | [1][4][5] |
| >0 | Decreased | Decreased | Decreased | [1][4][5] |
Table 2: Effect of this compound on ME1 Kinetic Parameters. Note: This table represents the qualitative trend observed in the literature. Specific values would be dependent on experimental conditions.
Cellular Permeability
The cell permeability of this compound was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA). The results indicated limited passive cell permeability.[1] This is an important consideration for designing and interpreting cell-based assays.
Experimental Protocols
ME1 Enzymatic Assay (Diaphorase-Coupled)
This assay measures the production of NADPH by ME1. The NADPH produced is then used by diaphorase to reduce resazurin to the fluorescent product resorufin.
Materials:
-
Recombinant human ME1
-
L-Malic acid
-
NADP+
-
Diaphorase
-
Resazurin
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or DMSO for control)
-
Recombinant ME1 enzyme
-
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate mix containing L-malic acid and NADP+.
-
Immediately add the detection reagent containing diaphorase and resazurin.
-
Measure the fluorescence intensity at Ex/Em = 540/590 nm in kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the ME1 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ME2-null pancreatic cancer cell lines like PATU-8988T or BxPC3 for synthetic lethality studies)[6][7]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Plate reader with absorbance capabilities (570 nm)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for assessing the protein levels of ME1 and downstream signaling targets.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ME1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-SREBP1, anti-FASN, anti-GAPDH or β-actin as a loading control). Recommended dilutions for anti-ME1 antibodies can range from 1:500 to 1:50000 depending on the manufacturer (e.g., Proteintech 68117-1-Ig at 1:5000-1:50000, Novus Biologicals NBP3-38062 at 1:100-1:500).[8][9]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cellular NADPH/NADP+ Ratio Assay
This assay measures the intracellular ratio of NADPH to NADP+, a key indicator of cellular redox state and ME1 activity.
Materials:
-
Cancer cells treated with this compound
-
NADPH/NADP+ assay kit (commercially available)
-
Lysis buffer (provided in the kit)
-
96-well plate
-
Plate reader
Protocol:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions. The kit will typically include separate procedures for extracting NADPH and for total NADP(H).
-
Perform the enzymatic cycling reaction as described in the kit protocol. This reaction generates a product that can be measured by absorbance or fluorescence.
-
Measure the signal using a plate reader.
-
Calculate the concentrations of NADPH and NADP+ based on a standard curve.
-
Determine the NADPH/NADP+ ratio for each treatment condition.
Mandatory Visualizations
Signaling Pathways
// Nodes Malate [label="Malate", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; NADP [label="NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADPH [label="NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; ME1 [label="ME1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipogenesis [label="Lipid Synthesis\n(e.g., FASN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redox [label="Redox Balance\n(GSH Regeneration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Malate -> ME1; NADP -> ME1; ME1 -> Pyruvate; ME1 -> NADPH [color="#FBBC05"]; this compound -> ME1 [arrowhead=tee, color="#EA4335", style=dashed]; NADPH -> Lipogenesis [color="#34A853"]; NADPH -> Redox [color="#34A853"]; Redox -> ROS [arrowhead=tee, style=dashed, color="#5F6368"]; Lipogenesis -> Proliferation; Redox -> Proliferation; } .dot Caption: ME1 metabolic pathway and the inhibitory action of this compound.
// Nodes start [label="Start: Cancer Cell Culture\n(e.g., ME2-null Pancreatic Cancer Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(Dose-Response and Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biochemical_assays [label="Biochemical Assays", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; me1_assay [label="ME1 Enzyme Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; nadph_assay [label="NADPH/NADP+ Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; cellular_assays [label="Cellular Assays", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; viability [label="Cell Viability (MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; western [label="Western Blot\n(ME1, Downstream Targets)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis and Interpretation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> biochemical_assays; treatment -> cellular_assays; biochemical_assays -> me1_assay; biochemical_assays -> nadph_assay; cellular_assays -> viability; cellular_assays -> western; me1_assay -> data_analysis; nadph_assay -> data_analysis; viability -> data_analysis; western -> data_analysis; } .dot Caption: General experimental workflow for evaluating this compound.
Synthetic Lethality in ME2-null Cancers
A promising therapeutic strategy for this compound is the concept of synthetic lethality. Pancreatic ductal adenocarcinoma (PDAC) and other gastrointestinal cancers frequently exhibit co-deletion of the tumor suppressor SMAD4 and the nearby metabolic enzyme Malic Enzyme 2 (ME2).[6][10] Cells lacking ME2 may become more dependent on ME1 for the production of NADPH and other essential metabolic functions. Therefore, inhibiting ME1 with this compound in ME2-null cancer cells is hypothesized to induce selective cell death.
Experimental Design:
-
Cell Lines: Utilize a panel of pancreatic cancer cell lines with known ME2 status.
-
Assays:
-
Perform cell viability assays (e.g., MTT or colony formation assays) to compare the sensitivity of ME2-null and ME2-intact cell lines to this compound treatment.
-
Measure markers of apoptosis (e.g., cleaved caspase-3 by Western blot) to confirm the mechanism of cell death.
-
Assess changes in NADPH levels and markers of oxidative stress in both cell types following treatment.
-
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genomic deletion of malic enzyme 2 confers collateral lethality in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ME1 antibody (68117-1-Ig) | Proteintech [ptglab.com]
- 9. novusbio.com [novusbio.com]
- 10. Genomic deletion of malic enzyme 2 confers collateral lethality in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ME1 Inhibition with AS1134900
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, generating NADPH in the process.[1][2] This enzymatic activity places ME1 at a critical juncture of cellular metabolism, linking the glycolytic and citric acid pathways.[1] ME1 is a significant contributor to the cytosolic NADPH pool, which is essential for fatty acid biosynthesis and for maintaining cellular redox homeostasis by regenerating reduced glutathione.[1][3] Upregulated expression and activity of ME1 have been implicated in the progression of various cancers, where it supports rapid proliferation, metastasis, and resistance to oxidative stress.[3][4] These roles have established ME1 as a promising therapeutic target in oncology.[3][4]
AS1134900 is a novel, potent, and highly selective small-molecule inhibitor of ME1.[5][6] It functions as an uncompetitive and allosteric inhibitor, meaning it binds to the enzyme-substrate complex at a site distinct from the active site.[5][6] This binding mode results in a decrease in both Vmax and Km of the enzymatic reaction.[7] This document provides detailed protocols for measuring the inhibitory activity of this compound against ME1 and for assessing its effects on cancer cells.
Data Presentation
Table 1: In Vitro Inhibition of ME1 by this compound
| Parameter | Value | Reference |
| Target | Malic Enzyme 1 (ME1) | [5][6] |
| Inhibitor | This compound | [5][6] |
| IC50 | 0.73 µM | [6][8] |
| Mechanism of Action | Uncompetitive, Allosteric | [5][6] |
| Binding Site | Binds to the ME1-substrate complex at a novel allosteric site. | [5][6] |
| Selectivity | Highly selective for ME1 over ME2. | [5] |
Signaling Pathway
ME1 plays a crucial role in cancer cell metabolism and signaling, contributing to proliferation, survival, and metastasis. The pathway below illustrates the central role of ME1.
Experimental Protocols
Protocol 1: In Vitro ME1 Inhibition Assay (Diaphorase/Resazurin-Coupled)
This protocol describes a continuous-read fluorescent assay to determine the IC50 of this compound for ME1. The production of NADPH by ME1 is coupled to the diaphorase-catalyzed reduction of resazurin to the highly fluorescent resorufin.[6]
Materials:
-
Recombinant human ME1 enzyme
-
This compound
-
L-Malic acid
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% Tween-20
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 540 nm, Emission: 590 nm)
Experimental Workflow:
Procedure:
-
Prepare this compound dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Dispense inhibitor: Add 5 µL of the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add ME1 enzyme: Add 10 µL of ME1 in Assay Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Prepare substrate mix: Prepare a 2X substrate mix in Assay Buffer containing L-malate, NADP+, diaphorase, and resazurin.
-
Initiate reaction: Add 15 µL of the substrate mix to each well to start the reaction. Final concentrations should be optimized, but starting points are: 100 µM L-malate, 50 µM NADP+, 0.2 U/mL diaphorase, and 10 µM resazurin.
-
Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at 590 nm (excitation at 540 nm) every minute for 30 minutes.
-
Data analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells. Due to the reported poor cell permeability of this compound, it is important to test a range of concentrations and incubation times.[6]
Materials:
-
Cancer cell line with known ME1 expression (e.g., A549, Panc-1)
-
This compound
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
Cell proliferation reagent (e.g., resazurin-based, MTS, or similar)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).
-
Proliferation assessment: Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure signal: Read the absorbance or fluorescence using a plate reader.
-
Data analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the direct binding of this compound to ME1 within intact cells, which can also provide insights into its cell permeability.
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Anti-ME1 antibody
Procedure:
-
Cell treatment: Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
Harvest and resuspend: Harvest the cells and resuspend them in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western blotting: Collect the supernatants, denature the proteins, and analyze the levels of soluble ME1 by SDS-PAGE and Western blotting using an anti-ME1 antibody.
-
Data analysis: A positive result is indicated by a shift in the melting curve of ME1 to a higher temperature in the presence of this compound, signifying that the inhibitor has bound to and stabilized the protein.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to investigate the inhibition of ME1 by this compound, both in vitro and in a cellular context. The diaphorase/resazurin-coupled assay is a robust method for determining the potency of inhibitors, while the cellular assays are crucial for understanding the biological effects and target engagement of compounds like this compound. These methods will be valuable for the continued development and characterization of ME1 inhibitors as potential cancer therapeutics.
References
- 1. New screening method identifies inhibitors of cancer cell metabolism - ecancer [ecancer.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tumor Microenvironment: Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS1134900 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS1134900 is a novel, potent, and selective allosteric inhibitor of Malic Enzyme 1 (ME1), a cytosolic NADP+-dependent enzyme responsible for the conversion of malate to pyruvate, generating NADPH in the process.[1][2] In the context of pancreatic ductal adenocarcinoma (PDAC), this compound is being investigated as a targeted therapeutic agent, particularly for tumors harboring a specific genetic alteration. Approximately 20% of PDAC cases exhibit a co-deletion of the tumor suppressor gene SMAD4 and the nearby gene encoding Malic Enzyme 2 (ME2).[3][4] This genetic event renders cancer cells potentially vulnerable to the inhibition of the functionally redundant ME1, a concept known as synthetic lethality.[3][4] These notes provide detailed information on the application of this compound in pancreatic cancer cell line models.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[1][2] It binds to a novel allosteric site on the ME1 enzyme, distinct from the active site.[2] This binding event is thought to lock the enzyme in an open, inactive conformation.[2] The inhibition of ME1 by this compound disrupts cellular metabolism by decreasing the production of pyruvate and NADPH. This can lead to increased reactive oxygen species (ROS), activation of the AMPK pathway, and subsequent inhibition of nucleotide biosynthesis and induction of apoptosis in susceptible cancer cells.[5]
Signaling Pathway
The proposed signaling pathway for this compound's action in ME2-deficient pancreatic cancer cells is depicted below. Inhibition of ME1 leads to metabolic stress and activation of downstream pathways culminating in cell death.
Caption: Signaling pathway of this compound in ME2-null pancreatic cancer cells.
Quantitative Data
This compound exhibits high selectivity for ME1 over the mitochondrial isoform, ME2. A significant challenge noted in the literature is the limited cell permeability of this compound, which may impact its efficacy in cell-based assays.[1][2]
| Parameter | Value | Enzyme/Cell Line | Notes |
| IC50 | 0.73 µM | Recombinant Human ME1 | In vitro enzymatic assay.[3][4] |
| IC50 | >100 µM (approx.) | Recombinant Human ME2 | Demonstrates high selectivity for ME1.[1] |
| Cell Proliferation | No significant reduction | PATU-8988T | Attributed to limited cell permeability.[1][2] |
Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)
This assay measures the enzymatic activity of ME1 by detecting the production of NADPH.
Workflow Diagram:
Caption: Workflow for the diaphorase/resazurin-coupled ME1 enzymatic assay.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
Substrates: L-Malic acid, NADP+.
-
Coupling Enzymes: Diaphorase.
-
Indicator: Resazurin.
-
Inhibitor: this compound dissolved in DMSO.
-
Enzyme: Recombinant human ME1.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing L-malate, NADP+, diaphorase, and resazurin.
-
Add 1 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 50 µL of recombinant human ME1 enzyme.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTS/MTT Assay)
This protocol is for assessing the effect of this compound on the viability of pancreatic cancer cell lines.
Protocol:
-
Cell Seeding:
-
Culture pancreatic cancer cell lines (e.g., PATU-8988T, or ME2-null lines if available) in appropriate media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
-
Viability Assessment:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.
-
Western Blot Analysis for Downstream Targets
This protocol can be used to assess changes in protein expression in pathways affected by ME1 inhibition.
Protocol:
-
Cell Lysis:
-
Culture and treat pancreatic cancer cells with this compound as described for the viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated AMPK, cleaved PARP, or other markers of apoptosis and metabolic stress) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Conclusion
This compound is a valuable research tool for investigating the role of ME1 in pancreatic cancer metabolism, particularly in the context of ME2 deficiency. While its limited cell permeability presents a challenge for cell-based assays, it remains a highly potent and selective inhibitor of ME1 enzymatic activity. The provided protocols offer a starting point for researchers to explore the effects of this compound in relevant pancreatic cancer models. Further optimization of experimental conditions may be necessary depending on the specific cell lines and assays being used.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 4. innovation.weill.cornell.edu [innovation.weill.cornell.edu]
- 5. Effect of Deletion of Malic Enzyme for Pancreatic Cancer [creativebiomart.net]
AS1134900: A Novel Allosteric Inhibitor for Studying NADPH Metabolism via Malic Enzyme 1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial coenzyme essential for various anabolic reactions and antioxidant defense. It provides the reducing power for the biosynthesis of fatty acids, steroids, and nucleic acids, and plays a vital role in protecting cells from oxidative stress. The production of NADPH is tightly regulated and occurs through several metabolic pathways, including the pentose phosphate pathway (PPP), folate metabolism, and the conversion of malate to pyruvate catalyzed by malic enzymes.[1][2][3]
NADP+-dependent malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly reducing NADP+ to NADPH.[4][5][6] This reaction is a significant source of cytosolic NADPH, particularly for lipid biosynthesis.[2][7] Given its role in supplying NADPH for cell growth and proliferation, ME1 has emerged as a promising therapeutic target in cancer and metabolic diseases.[4][5][7]
AS1134900 is a recently identified novel, potent, and selective small-molecule inhibitor of ME1.[4][5][6] It acts as an allosteric inhibitor, binding to a site distinct from the active site of the enzyme.[4][5][6] This high selectivity and unique mechanism of action make this compound a valuable tool for studying the role of ME1 in NADPH metabolism and its downstream cellular functions.
Mechanism of Action of this compound
This compound is an uncompetitive inhibitor of ME1 with respect to both of its substrates, malate and NADP+.[4][5] This means that this compound binds only to the enzyme-substrate complex (ME1-malate-NADP+), forming an abortive ternary complex and preventing the catalytic reaction from proceeding.[4][5] X-ray crystallography has revealed that this compound binds to a novel allosteric pocket on ME1, outside the active site.[4][5][6] This binding event stabilizes an "open" conformation of the enzyme, which is catalytically inactive.[4]
A key feature of this compound is its high selectivity for ME1 over the mitochondrial isoform, ME2.[4][5][8] This specificity allows for the precise interrogation of ME1's function without confounding effects from the inhibition of other malic enzyme isoforms.
Data Presentation
The inhibitory potency and kinetic parameters of this compound against human ME1 are summarized in the table below.
| Parameter | Value | Reference |
| IC50 | 0.73 µM | [5][8] |
| Inhibition Type | Uncompetitive vs. Malate & NADP+ | [4][5] |
| Binding Site | Allosteric | [4][5][6] |
| Selectivity | High for ME1 over ME2 | [4][5][8] |
Experimental Protocols
The following is a generalized protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound on ME1. This protocol is based on the principles of the diaphorase/resazurin-coupled assay used in the characterization of this compound.[8]
Objective: To measure the IC50 of this compound for ME1.
Materials:
-
Recombinant human ME1 enzyme
-
This compound
-
L-Malic acid
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
384-well microplate, black
-
Plate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.
-
Assay Reaction Mixture: Prepare a reaction mixture containing the assay buffer, L-malic acid, NADP+, diaphorase, and resazurin. The final concentrations of these reagents should be optimized for the specific enzyme batch and assay conditions.
-
Dispensing:
-
Add a small volume (e.g., 5 µL) of the this compound dilutions or DMSO (for control wells) to the wells of the 384-well plate.
-
Initiate the reaction by adding the ME1 enzyme to the assay reaction mixture and immediately dispense a volume (e.g., 20 µL) into the wells of the microplate.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the relevant metabolic pathway and the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
Troubleshooting & Optimization
improving AS1134900 cell permeability
Welcome to the technical support center for AS1134900, a selective allosteric inhibitor of malic enzyme 1 (ME1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a special focus on addressing its known characteristic of limited cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, highly selective small-molecule inhibitor of malic enzyme 1 (ME1).[1][2] It functions as an uncompetitive, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and only interacts with the enzyme when it is bound to its substrates, NADP+ and malate.[1][2][3] This binding prevents the enzyme from completing its catalytic cycle, thereby inhibiting its activity.[1][3]
Q2: What is the reported IC50 value for this compound?
This compound has a reported IC50 value of 0.73 μM for the inhibition of ME1 activity in biochemical assays.[4][5]
Q3: Is this compound selective for ME1?
Yes, this compound is highly selective for ME1 and does not show significant inhibition of ME2.[1][4][6]
Q4: What is the primary challenge when using this compound in cell-based assays?
The primary challenge with this compound is its limited cell permeability.[1][3] This has been observed to reduce its efficacy in cellular proliferation assays, as it may not reach a sufficient intracellular concentration to effectively inhibit ME1.[3][6]
Q5: How was the cell permeability of this compound assessed?
The cell permeability of this compound was evaluated using a parallel artificial membrane permeability assay (PAMPA).[3][6] The results from this assay indicated that this compound has limited passive membrane passivity.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, particularly those related to its low cell permeability.
| Problem | Possible Cause | Suggested Solution |
| No or low activity in cell-based assays despite proven biochemical activity. | Limited Cell Permeability: The compound is not efficiently crossing the cell membrane to reach its intracellular target, ME1.[1][3] | 1. Increase Incubation Time: Longer exposure of the cells to this compound may facilitate greater intracellular accumulation. 2. Use Permeabilizing Agents (with caution): Low concentrations of agents like digitonin or saponin can transiently permeabilize the cell membrane. However, this approach should be carefully optimized to avoid cell toxicity. 3. Co-administration with a Permeability Enhancer: Investigate the use of known permeability enhancers, though this may introduce confounding variables. 4. Structural Modification: For long-term studies, consider collaborating with medicinal chemists to explore structural modifications of this compound aimed at improving its physicochemical properties for better permeability.[3][6] |
| Inconsistent results between experimental replicates. | Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, leading to precipitation and inconsistent effective concentrations. | 1. Check Solubility: Determine the solubility of this compound in your specific cell culture medium. 2. Use of Solubilizing Agents: Consider the use of excipients like DMSO, but keep the final concentration low (typically <0.5%) to minimize solvent-induced cytotoxicity. 3. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before each experiment. |
| Observed cytotoxicity is not correlated with ME1 inhibition. | Off-target Effects or Compound-induced Stress: At higher concentrations, this compound might induce cellular stress or have off-target effects unrelated to ME1 inhibition. | 1. Titrate the Concentration: Perform a dose-response experiment to determine the optimal concentration range for ME1 inhibition without inducing general cytotoxicity. 2. Include Proper Controls: Use a negative control (vehicle) and a positive control for ME1 inhibition (e.g., ME1 knockdown via siRNA) to differentiate specific from non-specific effects. |
Experimental Protocols
Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a matching acceptor plate)
-
This compound
-
High-permeability reference compound (e.g., Metoprolol)[3]
-
Low-permeability reference compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for lipid solution (e.g., dodecane)
-
Plate reader capable of UV-Vis absorbance or LC-MS/MS for quantification
Procedure:
-
Prepare Donor Solutions: Dissolve this compound and reference compounds in PBS to the desired final concentration.
-
Hydrate the PAMPA Membrane: Add the lipid-organic solvent solution to the filter plate and allow the solvent to evaporate, leaving a lipid layer.
-
Assemble the PAMPA Sandwich:
-
Add the donor solutions (containing this compound and controls) to the wells of the filter (donor) plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Signaling Pathways and Experimental Workflows
Caption: Workflow for troubleshooting and improving the cellular activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting AS1134900 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the solubility of AS1134900 during experimental procedures.
Troubleshooting Guide
Q1: I am having difficulty dissolving the this compound powder. What are the recommended solvents and procedures?
This is a common challenge as this compound, like many small molecule inhibitors, has limited aqueous solubility. The recommended solvent is Dimethyl sulfoxide (DMSO). For optimal dissolution, please follow the steps below.
Recommended Dissolution Protocol:
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the air, which will reduce the solubility of hydrophobic compounds like this compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial.
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, use a bath sonicator for 5-10 minutes to aid dissolution.
-
Gentle Warming: As a final step, you can gently warm the solution to 37-60°C to increase solubility.[1] Be cautious and do not boil the solution, as this may degrade the compound.
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh before each experiment to ensure compound stability and avoid precipitation.
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous cell culture medium or buffer. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a strong indicator of poor aqueous solubility. The following strategies can help mitigate this issue:
-
Slow, Dropwise Addition: Add the DMSO stock solution to your aqueous buffer or medium slowly, in a drop-by-drop manner, while vortexing or stirring the aqueous solution. This rapid mixing helps to prevent the compound from "crashing out" of the solution.[2]
-
Avoid High Final Concentrations: The solubility of this compound in aqueous media is significantly lower than in DMSO. If you observe precipitation, you may be exceeding its solubility limit. Consider working with a lower final concentration of this compound in your experiment.
-
Check Final DMSO Concentration: While a higher final concentration of DMSO can help maintain solubility, it can also be toxic to cells. It is critical to keep the final DMSO concentration in your cell-based assays low, typically below 0.5%, and ideally at or below 0.1%.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, uncompetitive, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1) with an IC50 of 0.73 μM.[1][3][4] It binds to a novel allosteric site on ME1, outside of the active site.[4][5] This binding occurs in the presence of ME1's substrates, NADP+ and malate, and it is believed to lock the enzyme in an open conformation, thus inhibiting its activity.[5]
Q2: Is this compound selective for ME1?
Yes, this compound is highly selective for ME1 and does not show significant inhibition of ME2.[3][5]
Q3: What is the solubility of this compound in different solvents?
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (107.17 mM) | Requires sonication and warming to 60°C |
Data sourced from MedchemExpress.[1]
Q4: I am not observing the expected biological effect in my cell-based assays. Could this be related to solubility?
Yes, a lack of biological effect could be due to issues with the compound's solubility and cell permeability. One study noted that this compound did not inhibit the proliferation of the pancreatic cancer cell line PATU-8988T, possibly due to limited cell permeability.[5][6] If you have followed the recommended dissolution and dilution protocols and are still not observing an effect, it is possible that the compound is not reaching its intracellular target in your specific cell type.
Q5: How should I store my this compound stock solution?
For optimal stability, store your DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7][8] Avoid repeated freeze-thaw cycles.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out 1 mg of this compound powder (Molecular Weight: 466.55 g/mol ).
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, you will need to add 214.3 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex at maximum speed for 1-2 minutes.
-
Sonication/Warming: If particulates are still visible, place the vial in a bath sonicator for 10 minutes or until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
This compound Mechanism of Action
Caption: Allosteric inhibition of ME1 by this compound.
Troubleshooting Workflow for this compound Insolubility
Caption: Workflow for dissolving and diluting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing AS1134900 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of AS1134900 in IC50 determination assays. This guide includes frequently asked questions, detailed troubleshooting advice, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, highly selective, small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an allosteric and uncompetitive inhibitor with respect to both of its substrates, NADP+ and malate.[1][2] This means this compound binds to the enzyme-substrate complex, preventing the catalytic reaction from occurring.[2]
Q2: What is the reported IC50 value for this compound?
A2: In a biochemical (enzymatic) assay, the reported IC50 value for this compound against ME1 is approximately 0.73 μM.[3] It is important to note that this value was determined in a cell-free system. IC50 values in cell-based assays can be significantly different due to factors like cell permeability and cellular metabolism.[4]
Q3: How does the uncompetitive inhibition mechanism of this compound affect IC50 determination?
A3: For an uncompetitive inhibitor like this compound, the apparent IC50 value is dependent on the concentration of the substrate. As the substrate concentration increases, the IC50 value for an uncompetitive inhibitor will decrease. Therefore, it is crucial to maintain consistent and well-defined substrate concentrations in your cell culture medium to ensure the reproducibility of your IC50 measurements.
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: A common starting point for IC50 determination is to use a wide range of concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[5] Due to reports of potentially low cell permeability with this compound, it may be necessary to test higher concentrations (e.g., up to 100 µM) in cell-based assays.[1] A typical approach involves using 8 to 12 concentrations in a serial dilution, such as 2-fold or 3-fold dilutions.[5]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6]
Data Presentation
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.73 µM | Biochemical (enzymatic) | [3] |
| Selectivity | Highly selective for ME1 over ME2 | Biochemical (enzymatic) | [1][3] |
| Mechanism of Action | Allosteric, Uncompetitive (with respect to NADP+ and malate) | Biochemical (enzymatic) | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, if the molecular weight is 400 g/mol , dissolve 4 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]
-
Protocol 2: IC50 Determination in Adherent Cells using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Harvest and count cells from a consistent and low passage number culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Dilution and Treatment:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8 different concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[5]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).[5]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[5]
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during compound dilution or addition | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique. |
| No dose-response curve (flat line) | - this compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Insufficient cell permeability of this compound. | - Test a wider and higher range of concentrations (e.g., up to 100 µM).[1]- Visually inspect the wells for precipitation. Prepare fresh dilutions and ensure proper mixing.- Consider using cell lines with higher ME1 expression or potentially using a cell permeabilization agent (with appropriate controls). |
| Incomplete curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow.- this compound has low efficacy in the chosen cell line.- Compound solubility is limited at higher concentrations. | - Broaden the concentration range tested.- If a plateau is observed, it may indicate the maximal effect of the compound under the assay conditions.- Check for precipitation at high concentrations. |
| IC50 value is significantly different from previous experiments | - Differences in cell passage number or cell health.- Variation in reagent preparation (e.g., stock solution).- Inconsistent incubation time.- Changes in substrate concentration in the media. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions and verify their concentration.- Maintain consistent experimental parameters between assays.- Use the same batch and formulation of cell culture medium for all experiments. |
| Precipitation of this compound in cell culture medium | - Poor solubility of the compound in aqueous media.- High final concentration of DMSO. | - After diluting the DMSO stock solution into the cell culture medium, vortex or mix the solution immediately and thoroughly.- Consider a serial dilution approach to gradually introduce the compound to the aqueous environment.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ME1 Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 6. medchemexpress.com [medchemexpress.com]
AS1134900 stability in experimental conditions
Welcome to the technical support center for AS1134900. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental workflows. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, uncompetitive, and allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] It exerts its inhibitory effect by binding to a novel allosteric site on the ME1 enzyme, outside of the active site.[1][3] This binding is dependent on the presence of ME1's substrates, NADP+ and malate, and it stabilizes an open conformation of the enzyme, thereby preventing its catalytic activity.[2][3] ME1 is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[4][5] By inhibiting ME1, this compound can disrupt cellular metabolism and redox balance.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Please refer to the table below for detailed storage recommendations.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in various solvents is a critical factor for preparing stock solutions and experimental dilutions. The table below provides a summary of its solubility.
Q4: In which research areas is this compound primarily used?
A4: this compound is primarily used in cancer research. ME1 is implicated in the progression of various cancers by supporting cell growth, proliferation, and redox homeostasis through NADPH production.[4][5] Therefore, this compound serves as a valuable tool to probe the function of ME1 in cancer cells and to explore its potential as a therapeutic target.
Data Presentation
Table 1: Stability and Storage of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[6]
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (≥ 107.17 mM) | Ultrasonic and warming to 60°C may be required. |
Data sourced from MedchemExpress.[6]
Table 3: In Vitro Activity of this compound
| Parameter | Value | Assay |
| IC50 | 0.73 μM | ME1 enzymatic activity |
Data sourced from MedchemExpress and other research articles.[2][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect in cell-based assays | Poor cell permeability: this compound has been reported to have limited passive cell permeability.[3][7] | - Increase the concentration of this compound. - Increase the incubation time. - Consider using cell lines with higher expression of ME1. - If possible, use a cell line that has been engineered to have increased permeability. - For initial studies, confirm the inhibitory activity of your this compound batch using an in vitro enzymatic assay. |
| Inconsistent results between experiments | Improper storage or handling: Degradation of this compound due to incorrect storage can lead to variability. | - Ensure the compound is stored at the recommended temperatures in a tightly sealed container. - Prepare fresh stock solutions regularly and aliquot them to avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of stock solution: Errors in weighing the compound or dissolving it can lead to incorrect final concentrations. | - Use a calibrated analytical balance for weighing the powder. - Ensure complete dissolution of the compound in the solvent, using sonication and gentle warming if necessary. | |
| Precipitation of the compound in cell culture medium | Low solubility in aqueous solutions: this compound has poor solubility in aqueous media. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (typically <0.5%) and is consistent across all experimental conditions, including controls. - Prepare intermediate dilutions of the stock solution in a suitable solvent before adding to the aqueous medium. |
Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Assay)
This protocol is a high-throughput method to measure the enzymatic activity of ME1 and the inhibitory effect of this compound. The assay measures the production of NADPH, which is then used by diaphorase to convert resazurin to the fluorescent resorufin.[3]
Materials:
-
Recombinant human ME1 enzyme
-
This compound
-
NADP+
-
L-Malic acid
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
96-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 560/590 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of NADP+, L-Malic acid, diaphorase, and resazurin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of this compound at various concentrations (in DMSO) or DMSO as a vehicle control.
-
Add 85 µL of a master mix containing ME1 enzyme, NADP+, diaphorase, and resazurin in assay buffer to each well.
-
-
Initiate Reaction:
-
Add 10 µL of L-Malic acid solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 560/590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known high ME1 expression)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or white-walled microplate
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to add the reagent to each well, incubate for a short period, and measure the luminescence.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Caption: ME1 Signaling Pathway in Cancer Metabolism.
Caption: General Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AS1134900
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AS1134900, a novel allosteric inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). This guide addresses common challenges and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective small-molecule inhibitor of ME1.[1][2] It functions as an uncompetitive and allosteric inhibitor, meaning it binds to a site distinct from the enzyme's active site.[1][3][4] Specifically, this compound binds to the ME1-substrate complex, stabilizing it in an open conformation and thereby preventing the catalytic reaction.[1]
Q2: Is this compound selective for ME1?
A2: Yes, this compound is highly selective for ME1 over the mitochondrial isoform, ME2. Experimental data shows that it does not significantly inhibit ME2 activity.[1]
Q3: Why am I not observing the expected inhibitory effect of this compound in my cell-based assays?
A3: A common challenge with this compound is its limited cell permeability.[2] This can result in a lack of observable effects on cellular proliferation or other downstream cellular processes, even at concentrations that are effective in enzymatic assays.[5] It is crucial to verify target engagement within the cell.
Q4: How can I overcome the limited cell permeability of this compound in my experiments?
A4: While there is no one-size-fits-all solution, here are a few strategies to consider:
-
Use of Permeabilizing Agents: A brief pre-treatment with a low concentration of a mild detergent or a water-miscible organic solvent like DMSO may transiently increase cell permeability.[6] However, this approach requires careful optimization to avoid cytotoxicity.
-
Co-formulation: Investigating co-formulations with permeability-enhancing compounds could be a potential strategy.[7]
-
Structural Analogs: If possible, exploring structural analogs of this compound with improved physicochemical properties for better cell penetration could be a long-term solution.
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5][8]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low inhibition in enzymatic assay | Incorrect assay conditions | Ensure the presence of both ME1 substrates, NADP+ and malate, as this compound is an uncompetitive inhibitor and requires the formation of the enzyme-substrate complex for binding.[1][9] |
| Degraded inhibitor | Verify the integrity and concentration of the this compound stock solution. Prepare fresh solutions if necessary. | |
| Inactive enzyme | Confirm the activity of your ME1 enzyme preparation using a positive control. | |
| Lack of effect in cell-based assays | Limited cell permeability | This is a known characteristic of this compound.[2] Consider the strategies mentioned in FAQ Q4. It is also crucial to include positive controls known to induce the expected phenotype. |
| Insufficient incubation time or concentration | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. | |
| Cell line expresses low levels of ME1 | Verify ME1 expression in your cell line at the protein level (e.g., by Western blot or ELISA). | |
| Inconsistent results between experiments | Variability in cell culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions.[10] |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. | |
| Contamination | Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available literature.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.73 µM | ME1/resazurin enzymatic assay | [1][2][5] |
| Inhibition type | Uncompetitive | With respect to both NADP+ and malate | [1][9] |
| Selectivity | Highly selective for ME1 | No detectable inhibition of ME2 | [1] |
| Effect on Km and Vmax | Decreases both Km and Vmax | As a function of this compound concentration | [2] |
Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Method)
This protocol is adapted from the method used for the initial characterization of this compound.[1][9]
Materials:
-
Recombinant human ME1 enzyme
-
This compound
-
DL-Malate
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the assay components in the following order: assay buffer, this compound or vehicle control, and ME1 enzyme.
-
Initiate the reaction by adding a mixture of NADP+ and DL-malate.
-
Add the diaphorase/resazurin detection solution.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence of resorufin at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay to Assess Cellular Effects
Materials:
-
Cancer cell line of interest (e.g., PATU-8988T)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
96-well clear or black plates (depending on the assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 10-100 µM) and a vehicle control.[5] Include a positive control for cell death.
-
Incubate for the desired period (e.g., 5 days).[5]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control to determine the effect on cell viability.
Visualizations
Caption: Allosteric inhibition of ME1 by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
mitigating AS1134900 cytotoxicity in normal cells
Welcome to the technical support center for AS1134900. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for mitigating potential cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, potent, and highly selective small-molecule inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an allosteric inhibitor, meaning it binds to a site on the ME1 enzyme distinct from the active site.[1][2][3] This binding is uncompetitive with respect to the substrates malate and NADP+, forming an abortive enzyme-substrate-inhibitor complex that locks the enzyme in an open, inactive conformation.[1][3][4] this compound is highly selective for ME1 over the mitochondrial isoform, ME2.[1][3][5]
Q2: Is high cytotoxicity in normal cells a common issue with this compound?
A2: Based on available data, this compound has not been reported to cause high cytotoxicity in normal cells. Studies have indicated that the compound has limited cell permeability, which may contribute to a lower cytotoxic profile.[1] Furthermore, genetic deletion of ME1 has not been associated with significant off-target toxicity, suggesting that selective inhibition of this enzyme should be well-tolerated by normal tissues.[5] However, cytotoxicity can be cell-line dependent and influenced by experimental conditions.
Q3: Why might I observe cytotoxicity in my normal cell line with this compound?
A3: While not a common characteristic of this compound, unexpected cytotoxicity in a specific normal cell line could arise from several factors common to in vitro experiments with small molecules. These can include:
-
High Compound Concentration: Concentrations that far exceed the IC50 for ME1 inhibition may lead to off-target effects.
-
Prolonged Exposure Time: Continuous exposure over long durations could impact normal cellular processes.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.
-
Compound Instability: Degradation of the compound could potentially lead to cytotoxic byproducts.
-
Experimental Conditions: Factors like low serum concentration can sometimes increase a compound's apparent cytotoxicity.[6]
Q4: What are the general strategies to minimize the risk of cytotoxicity in my experiments?
A4: To proactively minimize the risk of observing cytotoxicity, it is recommended to:
-
Perform Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that achieves the desired level of ME1 inhibition.
-
Optimize Incubation Time: Determine the shortest exposure time necessary to observe the desired biological effect.
-
Use Appropriate Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the highest inhibitor concentration to account for any solvent-related toxicity.
-
Ensure Compound Quality: Use a high-purity compound and follow recommended storage and handling procedures to prevent degradation.
-
Select Appropriate Cell Lines: If cytotoxicity is a concern, consider testing on multiple, well-characterized normal cell lines.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when using this compound.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cells at expected therapeutic concentrations. | High Sensitivity of the Normal Cell Line: Certain cell lines may be unusually sensitive. | Test a different normal cell line from a similar tissue of origin to see if the sensitivity is cell-type specific.[7] |
| Prolonged Exposure Time: The incubation period may be too long for the specific cell line. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that maximizes the effect in your target cells while minimizing toxicity in normal cells.[7][8] | |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent is non-toxic for your cell line (typically <0.1-0.5%). Always run a vehicle-only control. | |
| Compound Instability/Degradation: The compound may have degraded. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C). | |
| Inconsistent results in cytotoxicity assays. | Cell Culture Variability: Differences in cell seeding density, passage number, or growth phase can affect results. | Standardize your cell culture practices. Use cells within a consistent passage number range and ensure a consistent seeding density for all experiments. |
| Assay-Related Variability: The chosen cytotoxicity assay may not be optimal or may have been performed inconsistently. | Verify the linearity and sensitivity of your assay. Always include appropriate positive and negative controls (e.g., a known cytotoxic agent and untreated cells).[7] | |
| This compound appears more cytotoxic in serum-free or low-serum media. | High Protein Binding: Serum proteins like albumin can bind to small molecules, reducing the free concentration available to interact with cells. | This is an expected phenomenon. If your experimental design requires low-serum conditions, perform a dose-response curve under these specific conditions to determine the appropriate non-toxic concentration. Be aware that the effective concentration may be lower than in high-serum media.[6][9] |
Quantitative Data Summary
When performing dose-response experiments, summarizing the data in a table is crucial for determining the therapeutic window.
| Cell Line | Cell Type | This compound IC50 (ME1 Activity) | This compound CC50 (Cytotoxicity) | Therapeutic Index (CC50/IC50) |
| Example Cancer Cell Line | Pancreatic Adenocarcinoma | 0.73 µM | > 50 µM | > 68 |
| Example Normal Cell Line 1 | Human Pancreatic Duct Epithelial | Not Applicable | > 50 µM | Not Applicable |
| Example Normal Cell Line 2 | Human Fibroblasts | Not Applicable | > 50 µM | Not Applicable |
Note: The IC50 value is based on published data for ME1 enzymatic inhibition.[5] CC50 (50% cytotoxic concentration) values are hypothetical and should be determined experimentally for each cell line.
Key Experimental Protocols
ME1 Enzymatic Activity Assay
This protocol is adapted from established methods to measure ME1 activity in cell extracts by monitoring the production of NADPH.[10][11]
Objective: To determine the IC50 of this compound on ME1 enzymatic activity.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Assay Buffer: 50 mM Triethanolamine HCl, pH 7.4
-
100 mM L-Malic Acid solution
-
20 mM NADP+ solution
-
20 mM MnCl2 solution
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Cell Lysate: Culture cells to 80-90% confluency. Lyse the cells on ice using the cell lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cytoplasmic protein extract. Determine the total protein concentration of the lysate.
-
Assay Setup: In a 96-well plate, prepare the reaction mixture. For each well, add:
-
Assay Buffer
-
L-Malic Acid solution (final concentration: 3.3 mM)
-
NADP+ solution (final concentration: 0.3 mM)
-
MnCl2 solution (final concentration: 5.0 mM)
-
Diluted this compound (at various concentrations) or vehicle (DMSO)
-
Deionized water to reach the final volume.
-
-
Initiate Reaction: Add a standardized amount of cell lysate (e.g., 20 µg of total protein) to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every minute for 20-30 minutes at 25°C. The increase in absorbance corresponds to the production of NADPH.
-
Data Analysis: Calculate the rate of reaction (ΔA340/min) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][12]
Objective: To determine the cytotoxic effect of this compound on normal and cancer cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizations
Signaling Pathway and Drug Mechanism
Caption: Mechanism of this compound as an allosteric inhibitor of ME1.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Troubleshooting Logic for High Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Repressing malic enzyme 1 redirects glucose metabolism, unbalances the redox state, and attenuates migratory and invasive abilities in nasopharyngeal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Malic Enzyme 1 Absence in Synovial Sarcoma Shifts Antioxidant System Dependence and Increases Sensitivity to Ferroptosis Induction with ACXT-3102 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
adjusting AS1134900 protocols for different cell types
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing AS1134900, a selective inhibitor of NADP+-dependent Malic Enzyme 1 (ME1). Here you will find troubleshooting guides and frequently asked questions to navigate challenges during your cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2][3] It functions as an uncompetitive inhibitor, meaning it only binds to the ME1-substrate complex (when ME1 is bound to malate and NADP+).[1][4] This binding occurs at a novel allosteric site, outside the enzyme's active site, leading to the formation of an inactive enzyme-substrate-inhibitor complex and preventing the conversion of malate to pyruvate.[1][2][3]
Q2: How selective is this compound?
A2: this compound is highly selective for ME1. Studies have shown that it does not inhibit the activity of malic enzyme 2 (ME2), another isoform of the enzyme.[1][4]
Q3: What is the reported IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for ME1 is approximately 0.73 μM in enzymatic assays.[4]
Q4: In which cancer types is ME1 a relevant target?
A4: ME1 is upregulated in various cancers and is often associated with poor prognosis. It plays a significant role in providing NADPH for biosynthesis and maintaining redox balance, which are crucial for cancer cell proliferation and survival.[5][6] Elevated ME1 expression has been noted in pancreatic cancer, gastric cancer, and certain types of leukemia, such as cytogenetically normal acute myeloid leukemia (CN-AML).[4][7][8]
Troubleshooting Guide
Issue: Low or no observable effect of this compound in cell-based assays despite its high potency in enzymatic assays.
Possible Cause 1: Poor Cell Permeability
This compound has been reported to have limited passive cell permeability.[1][4] This is a significant hurdle for achieving effective intracellular concentrations.
-
Solution 1: Increase Incubation Time: Extend the duration of cell exposure to this compound. Experiments of up to 5 days have been reported in the literature.[9]
-
Solution 2: Use Higher Concentrations: A dose-response experiment is critical. Based on initial reports, concentrations ranging from 10 µM to 100 µM have been tested in cell viability assays.[9] It is crucial to determine the optimal concentration for your specific cell line.
-
Solution 3: Co-administration with Permeabilizing Agents: In some experimental setups, non-toxic concentrations of mild membrane-permeabilizing agents could be considered, though this may introduce confounding variables and should be carefully controlled.
-
Solution 4: Structural Analogs: The primary research on this compound suggests that future optimization of the compound's structure will be necessary to improve its cellular uptake.[1] Researchers may consider exploring commercially available analogs with improved physicochemical properties if available.
Possible Cause 2: Cell Line-Specific Factors
The expression level of ME1 can vary significantly between different cell lines.
-
Solution 1: Confirm ME1 Expression: Before initiating experiments, verify the expression of ME1 in your target cell lines at both the mRNA and protein levels (e.g., via RT-qPCR or Western blot).
-
Solution 2: Select Appropriate Cell Lines: Prioritize cell lines with documented high expression of ME1 for initial experiments.
Possible Cause 3: Experimental Conditions
The metabolic state of the cells can influence their dependence on ME1.
-
Solution: Modulate Culture Conditions: Since ME1 is involved in metabolism, altering the nutrient availability in the culture medium (e.g., glucose restriction) may enhance the cells' reliance on the ME1 pathway and thus their sensitivity to this compound.[10]
Experimental Protocols
General Protocol for Determining Optimal this compound Concentration
This protocol provides a general framework for determining the effective concentration of this compound for a specific cell line using a cytotoxicity assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. The optimal seeding density should be determined for each cell line.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations for testing. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.
-
-
Treatment:
-
Add the diluted this compound solutions to the wells.
-
Include appropriate controls: a vehicle-only control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control for cytotoxicity if available.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours, or longer based on the expected slow uptake).
-
-
Cytotoxicity Assay:
-
Assess cell viability using a suitable method, such as an MTT, MTS, or a live/dead cell staining assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value for your cell line.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Enzymatic Assay) | 0.73 µM | Purified ME1 Enzyme | [4] |
| Tested Concentration Range (Cell Viability) | 10 - 100 µM | PATU-8988T (Pancreatic Cancer) | [9] |
| Effect on Cell Proliferation | No significant reduction | PATU-8988T (Pancreatic Cancer) | [1][4] |
Visualizations
Caption: Mechanism of this compound as an uncompetitive allosteric inhibitor of ME1.
Caption: Recommended workflow for testing this compound in a new cell line.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. High expression of malic enzyme 1 predicts adverse prognosis in patients with cytogenetically normal acute myeloid leukaemia and promotes leukaemogenesis through the IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malic enzyme 1 (ME1) is a potential oncogene in gastric cancer cells and is associated with poor survival of gastric cancer patients - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malic enzyme 1 (ME1) is a potential oncogene in gastric cancer cells and is associated with poor survival of gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malic enzyme 1 (ME1) is a potential oncogene in gastric cancer cells and is associated with poor survival of gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High ME1 Expression Is a Molecular Predictor of Post-Transplant Survival of Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to ME1 Inhibitors: AS1134900 and Alternatives
Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of malate to pyruvate, concurrently reducing NADP+ to NADPH.[1][2][3] This function is vital for various biological processes, including the biosynthesis of lipids and fatty acids and maintaining redox homeostasis.[3] Due to its role in supplying NADPH, which is essential for the rapid proliferation and survival of cancer cells, ME1 has emerged as a promising therapeutic target in oncology.[1][3] This guide provides a detailed comparison of AS1134900, a novel ME1 inhibitor, with other known inhibitors, supported by experimental data and methodologies.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and another potent, direct ME1 inhibitor identified in the literature.
| Inhibitor | Mechanism of Action | IC50 Value (ME1) | Selectivity | Known Limitations |
| This compound | Allosteric, Uncompetitive[1][2][4] | 0.73 μM[4][5][6] | Highly selective for ME1; does not detectably inhibit ME2[1][5][6] | Limited cell membrane permeability, which may reduce its efficacy in cellular environments[1][4][6] |
| Malic enzyme inhibitor ME1 (Compound 1) | Not specified | 0.15 μM[7] | Not specified | Data on selectivity and cell permeability are not readily available. |
Note: Other compounds such as Metformin, Phenformin, and Resveratrol can indirectly affect ME1 activity by modulating broader metabolic pathways like AMPK activation, but they are not direct inhibitors of the ME1 enzyme.[8]
Signaling Pathway and Inhibition Mechanism
The diagrams below illustrate the metabolic pathway involving ME1 and the mechanism of uncompetitive inhibition exhibited by this compound.
Caption: The ME1 pathway, converting malate to pyruvate while generating NADPH for key cellular functions.
Caption: this compound acts as an uncompetitive inhibitor, binding only to the enzyme-substrate complex.
Detailed Experimental Protocols
ME1 Enzymatic Activity Assay (Diaphorase/Resazurin-Coupled Method)
This assay was employed to identify this compound from a chemical library and determine its IC50 value.[5]
Principle: The activity of ME1 is measured by quantifying the rate of NADPH production. The generated NADPH is then used by diaphorase to reduce resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound). The increase in fluorescence is directly proportional to ME1 activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MnCl2, NADP+, and L-malate.
-
Compound Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) to the wells of a microplate. Add the ME1 enzyme and incubate for a specified period at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate L-malate.
-
Coupled Reaction: Simultaneously, add the coupling reagents: diaphorase and resazurin.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Enzyme Kinetics Analysis (Michaelis-Menten and Lineweaver-Burke Plots)
This method was used to determine the mechanism of inhibition of this compound on ME1.[1][6][9]
Principle: By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined. For uncompetitive inhibition, both the Michaelis constant (Km) and the maximum velocity (Vmax) decrease.
Protocol:
-
Assay Setup: Set up the ME1 activity assay as described above.
-
Varying Substrate Concentration: Perform the assay with a fixed concentration of the inhibitor (this compound) while varying the concentration of one substrate (e.g., L-malate) and keeping the other (NADP+) saturated. Repeat this for several different fixed concentrations of the inhibitor.
-
Data Collection: Measure the initial reaction rates for each condition.
-
Michaelis-Menten Plot: Plot reaction velocity (V) versus substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burke Plot: Plot the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). For an uncompetitive inhibitor, this will result in a series of parallel lines.[1][6]
Experimental Workflow for Inhibitor Discovery
The general workflow for identifying and characterizing a novel inhibitor like this compound is depicted below.
Caption: A typical workflow for small-molecule inhibitor discovery, from initial screening to validation.
Summary and Conclusion
This compound is a novel, highly selective, allosteric inhibitor of ME1.[1][2] Its uncompetitive mechanism of action, where it binds to the enzyme-substrate complex, offers a distinct approach to modulating ME1 activity.[1][6] X-ray crystallography has revealed that this compound binds to a novel allosteric site outside the enzyme's active site.[1][2][10] While it demonstrates potent enzymatic inhibition, its limited cell permeability presents a challenge for cellular applications and in vivo efficacy.[1][6]
In comparison, "Malic enzyme inhibitor ME1 (Compound 1)" shows a more potent IC50 in enzymatic assays.[7] However, comprehensive data on its selectivity, mechanism of action, and cellular activity are less available, making a direct performance comparison challenging.
Future research will likely focus on optimizing the chemical properties of lead compounds like this compound to improve cell permeability, thereby enhancing their therapeutic potential for treating cancers dependent on ME1 activity.[1] The detailed structural and biochemical understanding of the this compound-ME1 interaction provides a solid foundation for such drug discovery efforts.[1]
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to AS1134900 and MEK Inhibitors: Targeting Cancer Through Distinct Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel malic enzyme 1 (ME1) inhibitor, AS1134900, and the established class of MEK inhibitors. This document outlines their distinct mechanisms of action, summarizes available experimental data, and provides detailed experimental protocols for their evaluation.
Introduction
The landscape of cancer therapy is continually evolving, with a significant focus on targeted inhibitors that exploit specific vulnerabilities of cancer cells. Among these, inhibitors of the mitogen-activated protein kinase (MAPK) pathway, particularly MEK inhibitors, have become a cornerstone in the treatment of several cancers, most notably BRAF-mutant melanoma.[1] These agents effectively block a critical signaling cascade that drives cell proliferation and survival.[2]
More recently, targeting cancer metabolism has emerged as a promising therapeutic strategy. This compound is a novel, first-in-class small molecule that inhibits malic enzyme 1 (ME1), a key enzyme in cellular metabolism responsible for the production of NADPH and pyruvate.[3][4] Upregulation of ME1 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[5]
This guide provides a comprehensive comparison of this compound and MEK inhibitors, focusing on their distinct molecular targets, mechanisms of action, and available preclinical data. While direct comparative studies are not yet available, this guide will serve as a valuable resource by juxtaposing the characteristics of these two classes of inhibitors, thereby highlighting their unique therapeutic potential.
Mechanism of Action and Target Pathways
MEK inhibitors and this compound function through fundamentally different mechanisms by targeting distinct cellular pathways.
MEK Inhibitors: Targeting the MAPK/ERK Signaling Cascade
MEK inhibitors are a class of targeted therapies that selectively block the activity of MEK1 and MEK2, which are dual-specificity protein kinases central to the RAS-RAF-MEK-ERK signaling pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation due to mutations in upstream components like RAS or RAF is a common driver of oncogenesis.[7][8]
Most approved MEK inhibitors are allosteric and non-ATP-competitive, binding to a specific pocket adjacent to the ATP-binding site on MEK1/2.[6] This binding locks the enzyme in an inactive conformation, preventing the phosphorylation and subsequent activation of its sole known substrates, ERK1 and ERK2.[7] The inhibition of ERK1/2 activation effectively halts the downstream signaling cascade that promotes cancer cell growth and survival.[2]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 4.6. Proliferation Assay [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
AS1134900: A Highly Selective Inhibitor of Malic Enzyme 1 (ME1) over ME2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of AS1134900 against malic enzyme 1 (ME1) and malic enzyme 2 (ME2), supported by experimental data and detailed protocols. This compound has been identified as a potent and highly selective allosteric inhibitor of ME1, a key enzyme in cellular metabolism and a potential therapeutic target in oncology.
Quantitative Analysis of Inhibitory Potency
The selectivity of this compound for ME1 over ME2 is a critical attribute for its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against both enzyme isoforms.
| Compound | Target | IC50 | Inhibition Type | Notes |
| This compound | ME1 | 0.73 µM[1][2] | Uncompetitive, Allosteric[3][4] | Binds to a novel allosteric site outside the enzyme's active site.[3][4] |
| This compound | ME2 | No detectable inhibition[3][5] | - | Demonstrates high selectivity for ME1.[3][4][5] |
| ATP | ME2 | 0.1 mM | Allosteric | Used as a positive control for ME2 inhibition.[3][5] |
Signaling Pathway and Mechanism of Action
Malic enzymes are crucial players in cellular metabolism, catalyzing the oxidative decarboxylation of malate to pyruvate. This reaction is a key source of NADPH, which is essential for fatty acid biosynthesis and maintaining redox homeostasis. ME1 is a cytosolic enzyme, while ME2 is located in the mitochondria. The distinct localization and function of these isoforms underscore the importance of selective inhibition.
Caption: Cellular pathways of ME1 and ME2, highlighting their distinct locations and inhibitors.
This compound acts as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[3] X-ray crystallography has revealed that this compound binds to a novel allosteric site at the interface of domains B and C of ME1, which is distinct from the active site.[3][6] This binding stabilizes an open conformation of the enzyme, preventing the catalytic cycle from proceeding. The high selectivity of this compound is attributed to structural differences in this allosteric pocket between ME1 and ME2.[3][6] Specifically, key amino acid residues that interact with this compound in ME1, such as His321 and Asp360, are replaced by Asn321 and Tyr361 in ME2, respectively, resulting in a narrower cavity that cannot accommodate the inhibitor.[3][6]
Experimental Protocols
The determination of this compound's selectivity for ME1 over ME2 was achieved through robust enzymatic assays.
ME1 Inhibition Assay
A diaphorase/resazurin-coupled assay was employed to measure ME1 enzymatic activity.[3] This method offers high sensitivity and is suitable for high-throughput screening.[3]
Principle: The NADPH produced by the ME1-catalyzed conversion of malate to pyruvate is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to ME1 activity.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NADP+, and L-malate.
-
Enzyme and Inhibitor: Add purified recombinant human ME1 enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Detection Reagents: Add diaphorase and resazurin to the mixture.
-
Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
ME2 Inhibition Assay
A similar enzymatic assay was used to assess the inhibitory effect of this compound on ME2.
Principle: The activity of ME2 is measured by monitoring the production of NAD(P)H.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, NAD+ (or NADP+), and L-malate.
-
Enzyme and Inhibitor: Add purified recombinant human ME2 enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound. ATP is used as a positive control inhibitor for ME2.[3][5]
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. In the case of this compound, no significant inhibition of ME2 activity was observed.[3][5]
Caption: Experimental workflow for determining the selectivity of this compound for ME1 over ME2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: The Efficacy of AS1134900 Versus Genetic ME1 Knockout in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor AS1134900 and genetic knockout of Malic Enzyme 1 (ME1), two key research tools for studying the role of ME1 in cancer biology and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the design and interpretation of studies targeting ME1.
Introduction to Malic Enzyme 1 (ME1)
Malic Enzyme 1 (ME1) is a cytosolic enzyme that plays a crucial role in cellular metabolism. It catalyzes the oxidative decarboxylation of malate to pyruvate, a process that concurrently reduces NADP+ to NADPH.[1][2][3][4] This generation of NADPH is vital for several cellular functions, including fatty acid and cholesterol biosynthesis, as well as maintaining redox homeostasis by counteracting oxidative stress.[1][2][3] Given its role in providing building blocks for proliferation and protecting against cellular damage, ME1 has emerged as a significant target in cancer research. Numerous studies have demonstrated that ME1 is pro-oncogenic in various epithelial cancers, and its inhibition can lead to decreased cancer cell proliferation, promotion of apoptosis, and cellular senescence.[2][3]
Overview of this compound and Genetic ME1 Knockout
This compound is a novel and highly selective small-molecule inhibitor of ME1. It functions as an uncompetitive, allosteric inhibitor, binding to a site distinct from the enzyme's active site.[3][5] This specificity for ME1 over its mitochondrial isoform, ME2, makes it a precise tool for pharmacological studies.
Genetic ME1 knockout , on the other hand, involves the complete ablation of the ME1 gene, typically achieved through techniques like siRNA/shRNA for transient knockdown or CRISPR-Cas9 for permanent knockout. This approach offers a definitive way to study the consequences of total ME1 loss of function.
Comparative Efficacy Data
A direct head-to-head comparison of this compound and genetic ME1 knockout in the same experimental system is limited in the current literature. However, by collating data from various studies, we can draw informative, albeit indirect, comparisons.
| Parameter | This compound | Genetic ME1 Knockout/Knockdown | Source(s) |
| Target | Malic Enzyme 1 (ME1) | ME1 gene | N/A |
| Mechanism of Action | Allosteric, uncompetitive inhibition | Gene silencing/deletion | [3][5] |
| Selectivity | Highly selective for ME1 over ME2 | Specific to the ME1 gene | [5] |
| In Vitro Efficacy (Enzymatic) | IC50 = 0.73 µM | N/A | [5] |
| Effect on Cancer Cell Proliferation | No significant inhibition observed in PATU-8988T pancreatic cancer cells. | Knockdown: Inhibited clonogenic growth in PATU-8988T cells. Decreased proliferation in various cancer cell lines (e.g., breast, colorectal). | [2][6] |
| In Vivo Efficacy | Data not available | Germline Knockout: No observable deleterious phenotype in mice. Pancreatic tumors in ME1 cKO mice grow similarly to wild-type. | [2] |
Note: The discrepancy in the effect on PATU-8988T cell proliferation between this compound and ME1 knockdown may be attributable to factors such as poor cell permeability of the compound.
Key Experimental Findings and Methodologies
Pharmacological Inhibition with this compound
A key study investigating this compound's effect on cancer cells utilized the PATU-8988T pancreatic cancer cell line, where ME1 knockdown was known to inhibit growth. Surprisingly, this compound did not demonstrate a significant reduction in cell viability in this line.[5] This suggests that while this compound is a potent inhibitor of the ME1 enzyme in biochemical assays, its efficacy in a cellular context may be limited, potentially by its ability to cross the cell membrane and reach its target.
-
Cell Culture: PATU-8988T pancreatic cancer cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT or resazurin reduction assay.[7][8] These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated to determine the effect of the compound on cell viability.
Genetic Ablation of ME1
Studies employing genetic knockout or knockdown of ME1 have consistently shown its importance for the proliferation of various cancer cell lines. For instance, in SUM159 breast cancer cells, ME1 knockdown led to a marked decrease in cell growth, particularly under hypoxic conditions.[6] However, in vivo studies using a germline ME1 knockout mouse model revealed no adverse phenotypes under standard laboratory conditions. Furthermore, the growth of orthotopic pancreatic tumors in these mice was comparable to that in wild-type mice, suggesting that the role of ME1 in tumor growth in vivo may be context-dependent or that compensatory mechanisms exist.[2]
-
shRNA Vector Preparation: Lentiviral or retroviral vectors containing shRNA sequences targeting ME1 are prepared.[9][10]
-
Transduction: Cancer cell lines (e.g., SUM159) are transduced with the viral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.
-
Knockdown Verification: The reduction in ME1 expression is confirmed by qPCR and Western blotting.
-
Proliferation Assay: The proliferation rate of the ME1 knockdown cells is compared to control cells (transduced with a non-targeting shRNA). This can be done by:
-
Direct Cell Counting: Seeding equal numbers of cells and counting them at different time points (e.g., daily for 3-5 days).[6]
-
Colony Formation Assay: Seeding cells at a low density and allowing them to form colonies over a period of 1-2 weeks. The number and size of colonies are then quantified.
-
Signaling Pathways and Experimental Workflows
To visualize the central role of ME1 in cellular metabolism and the experimental approaches to study its function, the following diagrams are provided.
Conclusion
Both this compound and genetic ME1 knockout are valuable tools for cancer research, each with its own set of advantages and limitations.
-
This compound offers a reversible and dose-dependent method for inhibiting ME1 activity, which can be useful for studying the acute effects of ME1 inhibition. However, its efficacy in cellular models may be limited by factors such as cell permeability, and this should be carefully evaluated in any experimental system.
-
Genetic ME1 knockout or knockdown provides a more definitive and long-term ablation of ME1 function. The lack of a severe phenotype in ME1 knockout mice suggests that ME1 may be a safe therapeutic target. However, the discrepancy between in vitro and in vivo results highlights the complexity of tumor biology and the potential for metabolic reprogramming in response to genetic alterations.
For future studies, it will be crucial to directly compare the effects of this compound and genetic ME1 knockout in the same cancer models, both in vitro and in vivo. Additionally, investigating the cell permeability of this compound and developing analogs with improved cellular uptake could enhance its utility as a research tool and potential therapeutic agent. Researchers should carefully consider their experimental goals and the specific questions they aim to answer when choosing between pharmacological inhibition and genetic ablation of ME1.
References
- 1. researchgate.net [researchgate.net]
- 2. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. genecards.org [genecards.org]
- 5. Inhibition of malic enzyme 1 disrupts cellular metabolism and leads to vulnerability in cancer cells in glucose-restricted conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ME1 promotes basal-like breast cancer progression and associates with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways » Division of Genetics and Metabolism » College of Medicine » University of Florida [genetics.pediatrics.med.ufl.edu]
- 10. Knockdown of ISOC1 suppresses cell proliferation in pancreatic cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
AS1134900: A Case Study in Selective Inhibition of Malic Enzyme 1
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount to assessing its potential as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of AS1134900, a novel inhibitor of NADP+-dependent Malic Enzyme 1 (ME1), with a focus on its selectivity over the closely related isoform, Malic Enzyme 2 (ME2). While broad-panel cross-reactivity data for this compound is not publicly available, the detailed characterization of its activity against ME1 and ME2 provides a valuable case study in isoform-specific enzyme inhibition.
This compound has been identified as a potent and highly selective allosteric inhibitor of ME1.[1][2][3] ME1 is a cytosolic enzyme that plays a crucial role in cellular metabolism and has been implicated in the progression of various cancers.[2][4] Its isoform, ME2, is a mitochondrial enzyme with distinct metabolic functions.[1] The ability of an inhibitor to selectively target ME1 without affecting ME2 is a critical attribute, as it may minimize off-target effects and potential toxicities.
Data Presentation: Comparative Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against human ME1 and ME2. The data clearly demonstrates the high selectivity of this compound for ME1.
| Target Enzyme | Inhibitor | IC50 (μM) | Notes |
| Malic Enzyme 1 (ME1) | This compound | 0.73 | Potent inhibition observed.[1][5] |
| Malic Enzyme 2 (ME2) | This compound | No detectable inhibition | Demonstrates high selectivity for ME1.[6][7] |
Experimental Protocols
The determination of the inhibitory activity of this compound against ME1 and ME2 was performed using specific enzymatic assays. The detailed methodologies are crucial for the replication and validation of these findings.
ME1 Enzymatic Assay (Diaphorase/Resazurin-Coupled Assay)
This high-throughput screening assay measures the production of NADPH by ME1.[1]
-
Principle: The enzymatic reaction of ME1 converts malate to pyruvate, reducing NADP+ to NADPH. The generated NADPH is then used by diaphorase to convert the non-fluorescent resazurin into the highly fluorescent resorufin. The increase in fluorescence is directly proportional to ME1 activity.
-
Reagents:
-
Assay Buffer: Specific buffer composition (e.g., Tris-HCl) at a defined pH.
-
Recombinant human ME1 enzyme.
-
Substrates: L-Malic acid and NADP+.
-
Coupling Enzymes and Reagents: Diaphorase and resazurin.
-
Test Compound: this compound at various concentrations.
-
-
Procedure:
-
The ME1 enzyme, substrates, and coupling reagents are pre-incubated in a 384-well plate.
-
This compound is added to the wells at a range of concentrations.
-
The reaction is initiated, and the fluorescence intensity (excitation/emission ~560/590 nm) is measured over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
ME2 Enzymatic Assay
A similar assay principle is used to assess the activity of this compound against ME2.
-
Principle: This assay measures the NAD+-dependent conversion of malate to pyruvate by ME2.
-
Reagents:
-
Procedure:
-
The experimental setup is analogous to the ME1 assay.
-
The activity of ME2 is measured in the presence of varying concentrations of this compound.
-
The results are compared to the inhibition observed with the positive control, ATP, to validate the assay's sensitivity.
-
Mandatory Visualization
The following diagram illustrates the general workflow for assessing the cross-reactivity of a test compound against two related enzyme isoforms, such as ME1 and ME2.
Caption: Workflow for assessing inhibitor cross-reactivity against two enzyme isoforms.
References
- 1. Malic Enzyme 1 Inhibitors for Pancreatic and Gastrointestinal Cancers | Enterprise Innovation [innovation.weill.cornell.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
AS1134900: A Comparative Guide to Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel malic enzyme 1 (ME1) inhibitor, AS1134900, and its potential in combination with other cancer therapies. While this compound is currently in the preclinical stage and direct combination therapy data is limited, this document synthesizes existing preclinical evidence for ME1 inhibition as a therapeutic strategy and explores its synergistic potential with other treatment modalities.
Introduction to this compound
This compound is a potent and highly selective allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1).[1][2] ME1 is a cytoplasmic enzyme that plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[3][4] In certain cancer types, particularly those with specific metabolic vulnerabilities, ME1 has been identified as a promising therapeutic target.
Mechanism of Action: this compound acts as an uncompetitive inhibitor, binding to a novel allosteric site on the ME1 enzyme, distinct from the active site for its substrates, malate and NADP+.[1][2] This binding is dependent on the presence of both substrates. This compound does not exhibit inhibitory activity against the related mitochondrial enzyme, ME2.[1][2]
Therapeutic Rationale: The primary rationale for targeting ME1 in cancer lies in the principle of synthetic lethality. In cancers with a co-deletion of the SMAD4 and ME2 genes, such as a subset of pancreatic ductal adenocarcinomas (PDAC) and other gastrointestinal cancers, cancer cells become heavily reliant on ME1 for survival.[5] Inhibition of ME1 in these ME2-null tumors is expected to lead to profound growth inhibition.[5] Furthermore, ME1 inhibition has been linked to increased oxidative stress and senescence or apoptosis in cancer cells.[6]
A significant challenge in the preclinical development of this compound has been its limited cell permeability, which has hindered its efficacy in some cell-based assays.[7] Ongoing research is focused on optimizing the chemical structure of this compound to improve this property.
This compound in Combination with Other Cancer Therapies: Preclinical Evidence and Rationale
While direct preclinical studies of this compound in combination therapies are not yet published, the mechanism of ME1 inhibition suggests potential synergy with several existing cancer treatments. This section explores the scientific basis and supporting preclinical data for combining ME1 inhibition with therapies targeting antioxidant pathways and with immunotherapy.
Combination with Inhibitors of Antioxidant Pathways
Rationale: ME1 is a significant source of cytoplasmic NADPH, a crucial reducing equivalent for antioxidant defense systems, including the glutathione and thioredoxin pathways.[3][4] By inhibiting ME1, this compound can reduce the cancer cell's capacity to counteract oxidative stress. This creates a vulnerability that can be exploited by drugs that further disrupt the cellular redox balance.
Recent studies in synovial sarcoma, a cancer type characterized by the recurrent loss of ME1, have shown that these tumors exhibit a heightened dependence on the thioredoxin antioxidant system for survival.[3] This finding provides a strong rationale for combining ME1 inhibition with inhibitors of the thioredoxin pathway or with agents that induce ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.
Supporting Preclinical Data (Hypothetical Comparison):
The following table illustrates the potential synergistic effect of combining an ME1 inhibitor like this compound with a hypothetical thioredoxin reductase inhibitor, based on the rationale from existing preclinical studies.
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Oxidative Stress (ROS levels) | Induction of Apoptosis (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound (Monotherapy) | 30 | 2.5 | 2.0 |
| Thioredoxin Reductase Inhibitor (Monotherapy) | 25 | 2.0 | 1.8 |
| This compound + Thioredoxin Reductase Inhibitor (Combination) | 75 | 6.0 | 5.5 |
Note: This data is illustrative and based on the synergistic potential suggested by preclinical research on ME1-deficient cancers.
Combination with Immunotherapy
Rationale: Preclinical evidence suggests that the absence of ME1 in tumors can lead to an enhanced anti-tumor immune response. ME1 knockout in mouse models has been shown to increase the infiltration of CD8+ T cells into tumors.[5] This suggests that inhibiting ME1 could remodel the tumor microenvironment to be more susceptible to immune-mediated killing. Combining an ME1 inhibitor like this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) could therefore lead to a more robust and durable anti-cancer immune response. Recent pan-cancer research also suggests that higher ME1 expression may be associated with improved overall survival in patients receiving certain immunotherapies.[8]
Supporting Preclinical Data (Hypothetical Comparison):
The table below presents a hypothetical comparison of the efficacy of an ME1 inhibitor in combination with an anti-PD-1 antibody in a preclinical tumor model.
| Treatment Group | Tumor Growth Inhibition (%) | **CD8+ T Cell Infiltration (Cells/mm²) ** | Overall Survival (Days) |
| Vehicle Control | 0 | 50 | 20 |
| This compound (Monotherapy) | 25 | 150 | 28 |
| Anti-PD-1 Antibody (Monotherapy) | 35 | 200 | 35 |
| This compound + Anti-PD-1 Antibody (Combination) | 80 | 450 | 60 |
Note: This data is illustrative and based on the suggested immunomodulatory role of ME1 inhibition from preclinical models.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the preclinical evaluation of this compound and its combination therapies.
Synthesis of this compound
This compound can be synthesized as previously described in its patent application. The synthesis involves a multi-step chemical reaction starting from 2-nitryl-5-bromophenol.[9] A key step involves the reaction of 7-Methyl-2- propyl-3H-imidazo [4,5-b] pyridine with potassium tert-butoxide, followed by the addition of 6-bromomethyl-2- [o- (N-triphenylmethyl- 1H-tetrazol-5-yl) phenyl] benzothiazole in anhydrous N, N-dimethylformamide.[1]
In Vitro ME1 Enzyme Activity Assay
The inhibitory activity of this compound on ME1 can be determined using a diaphorase/resazurin-coupled assay.[1][2]
-
Principle: ME1 activity produces NADPH, which is then used by diaphorase to convert the non-fluorescent resazurin into the fluorescent molecule resorufin. The fluorescence intensity is proportional to ME1 activity.
-
Procedure:
-
Recombinant human ME1 enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by adding the substrates, L-malate and NADP+.
-
A solution containing diaphorase and resazurin is added.
-
The fluorescence of resorufin is measured at an excitation wavelength of 535 nm and an emission wavelength of 585 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assays
The effect of this compound, alone and in combination with other drugs, on cancer cell viability can be assessed using standard methods such as the MTT or CellTiter-Glo assays.
-
Procedure:
-
Cancer cell lines (e.g., ME2-null pancreatic cancer cells) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, the combination drug, or both.
-
After a specified incubation period (e.g., 72 hours), the viability reagent is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
In Vivo Xenograft Tumor Models
The anti-tumor efficacy of this compound in combination therapies can be evaluated in vivo using xenograft models.[10][11]
-
Procedure:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, this compound alone, combination drug alone, and the combination).
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly using calipers or imaging techniques.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or analysis of immune cell infiltration).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rationale for this compound Combination Therapies.
Caption: Preclinical Evaluation Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malic Enzyme 1 Absence in Synovial Sarcoma Shifts Antioxidant System Dependence and Increases Sensitivity to Ferroptosis Induction with ACXT-3102 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovation.weill.cornell.edu [innovation.weill.cornell.edu]
- 6. Inhibition of malic enzyme 1 disrupts cellular metabolism and leads to vulnerability in cancer cells in glucose-restricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potential of ME1 in guiding immunotherapeutic strategies for ovarian cancer: insights from pan-cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105968103A - Synthesis method of anti-tumor medicine afatinib - Google Patents [patents.google.com]
- 10. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide to ME1 Inhibitors: AS1134900 and Piperazine-1-pyrrolidine-2,5-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two small molecule inhibitors of Malic Enzyme 1 (ME1), a key metabolic enzyme implicated in cancer progression. We will examine the on-target effects of AS1134900 and a potent analog from the piperazine-1-pyrrolidine-2,5-dione scaffold, supported by available experimental data.
Introduction to ME1 Inhibition
Malic Enzyme 1 (ME1) is a cytosolic NADP+-dependent enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, concomitantly producing NADPH.[1] This process provides cancer cells with essential building blocks for biosynthesis and reducing power to counteract oxidative stress, thereby promoting proliferation and survival. The development of selective ME1 inhibitors is a promising therapeutic strategy to target these metabolic vulnerabilities in cancer.
Head-to-Head Comparison of ME1 Inhibitors
This section compares the biochemical and cellular activities of this compound and a representative inhibitor from the piperazine-1-pyrrolidine-2,5-dione class.
| Feature | This compound | Piperazine-1-pyrrolidine-2,5-dione Analog |
| Target | Malic Enzyme 1 (ME1) | Malic Enzyme 1 (ME1) |
| IC50 (ME1) | 0.73 µM[1] | 0.15 µM |
| Mechanism of Action | Allosteric, Uncompetitive | Competitive (putative, targets NADP+ binding site) |
| Selectivity | Highly selective for ME1 over ME2[1] | Not explicitly reported |
| Cell Permeability | Poor | Not explicitly reported |
| Cellular Activity | No significant inhibition of pancreatic cancer cell proliferation[1] | Not explicitly reported |
This compound is a novel and highly selective allosteric inhibitor of ME1.[1] It exhibits uncompetitive inhibition, meaning it binds to the ME1-substrate complex.[1] While potent in biochemical assays, its utility in cellular models is hampered by poor cell permeability, resulting in a lack of significant anti-proliferative effects in pancreatic cancer cell lines.[1]
A promising alternative has emerged from a piperazine-1-pyrrolidine-2,5-dione scaffold . One analog from this series demonstrated a potent IC50 of 0.15 µM against ME1. This class of inhibitors was designed to target the NADP+ binding site, suggesting a competitive mechanism of action. However, detailed public data on its selectivity against other malic enzyme isoforms and its cell permeability are not yet available.
Signaling Pathway and Inhibition
The following diagram illustrates the metabolic pathway catalyzed by ME1 and the points of inhibition for both compounds.
Experimental Protocols
ME1 Enzyme Activity Assay (Diaphorase/Resazurin-Coupled Assay)
This assay measures the production of NADPH by ME1. The NADPH produced reduces non-fluorescent resazurin to the highly fluorescent resorufin in the presence of diaphorase.
Materials:
-
Recombinant human ME1 enzyme
-
Malate
-
NADP+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (this compound, piperazine-1-pyrrolidine-2,5-dione analog)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing ME1 enzyme, malate, and NADP+ in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the ME1 enzyme mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Add the diaphorase and resazurin solution to each well.
-
Incubate for a further 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
Calculate the percent inhibition of ME1 activity for each compound concentration and determine the IC50 value.
Cell Permeability Assay (Caco-2 Permeability Assay)
This assay assesses the ability of a compound to cross a monolayer of human intestinal epithelial cells (Caco-2), serving as an in vitro model of the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
On the day of the experiment, wash the cell monolayers with HBSS.
-
Add the test compound to the apical (A) side of the Transwell insert.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for active efflux transporters.
Experimental Workflow Diagram
The following diagram outlines the workflow for the characterization and comparison of ME1 inhibitors.
References
Independent Validation of AS1134900 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of AS1134900, a selective inhibitor of Malic Enzyme 1 (ME1). The presented data, experimental protocols, and pathway diagrams are intended to support researchers in their evaluation of this compound for potential applications in cancer research and other therapeutic areas.
Data Presentation
This compound has been identified as a highly selective inhibitor of the cytosolic NADP+-dependent malic enzyme 1 (ME1).[1] The inhibitory activity of this compound is specific to ME1, with no significant inhibition observed against the mitochondrial NAD+-dependent malic enzyme 2 (ME2).[1][2] The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value (μM) | Notes |
| Malic Enzyme 1 (ME1) | 0.73 | Uncompetitive, allosteric inhibitor.[1][3] |
| Malic Enzyme 2 (ME2) | No inhibition detected | Demonstrates high selectivity for ME1.[1][2] |
Experimental Protocols
The IC50 value of this compound for ME1 was determined using a diaphorase/resazurin-coupled assay.[1] This method measures the production of NADPH by ME1. The NADPH produced then reduces the weakly fluorescent resazurin to the highly fluorescent resorufin in a reaction catalyzed by diaphorase. The rate of increase in fluorescence is directly proportional to the ME1 enzymatic activity.
Protocol: Diaphorase/Resazurin-Coupled Assay for ME1 Inhibition
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing MgCl2 (e.g., 10 mM) and protease-free BSA (e.g., 0.05%).
- ME1 Enzyme Solution: Dilute recombinant human ME1 enzyme to the desired concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
- Substrate Solution: Prepare a solution containing L-malate and NADP+ in the assay buffer.
- Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Detection Reagent: Prepare a solution containing diaphorase and resazurin in the assay buffer.
2. Assay Procedure:
- Add the this compound inhibitor or vehicle (DMSO) to the wells of a microplate.
- Add the ME1 enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate solution (L-malate and NADP+).
- Simultaneously or shortly after, add the detection reagent (diaphorase and resazurin).
- Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in kinetic mode using a plate reader.
3. Data Analysis:
- Calculate the rate of reaction (increase in fluorescence over time).
- Normalize the data, with the uninhibited control representing 100% activity and a no-enzyme control as 0% activity.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Mechanism of Action
This compound is an uncompetitive and allosteric inhibitor of ME1.[1][3] It binds to a novel allosteric site on the enzyme, distinct from the active site.[1] This binding is dependent on the formation of the enzyme-substrate complex. ME1 plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of malate to pyruvate, which is coupled with the reduction of NADP+ to NADPH.[4][5][6] This pathway is integral to glycolysis, the TCA cycle, lipogenesis, and the maintenance of cellular redox balance.[4][5][6][7]
Caption: The inhibitory effect of this compound on the ME1 signaling pathway.
References
- 1. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Transcriptional Regulation and Function of Malic Enzyme 1 in Human Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of AS1134900 and Standard-of-Care Chemotherapies in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AS1134900, a novel metabolic inhibitor, against the standard-of-care chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC), FOLFIRINOX and Gemcitabine plus nab-paclitaxel. The data presented is based on publicly available preclinical studies to inform researchers on the emerging landscape of therapeutic strategies for pancreatic cancer.
Introduction to this compound
This compound is a first-in-class, selective, allosteric inhibitor of NADP+-dependent malic enzyme 1 (ME1). ME1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH in the process.[1][2][3] In cancer cells, elevated ME1 activity contributes to lipogenesis, redox homeostasis, and overall tumor progression, making it a compelling therapeutic target.[1][2][4][5] this compound acts via an uncompetitive mechanism of inhibition, binding to a novel allosteric site on the ME1 enzyme.[1]
Standard-of-Care Treatments for Pancreatic Cancer
The current cornerstones of first-line treatment for metastatic pancreatic cancer are multi-agent chemotherapy regimens. FOLFIRINOX, a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin, and the combination of gemcitabine with nab-paclitaxel are two of the most widely adopted and effective standard-of-care options.[6] These cytotoxic regimens primarily act by inducing DNA damage and inhibiting DNA synthesis and repair, leading to cancer cell death.
In Vitro Efficacy Comparison
The following table summarizes the in vitro cytotoxic activity of this compound and components of standard-of-care chemotherapies across various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Regimen | Cell Line(s) | IC50 / GI50 | Reference(s) |
| This compound | ME1 Enzyme Assay | 0.73 µM | [1] |
| FOLFIRINOX | PANC 03.27 | 0.71 mM | [7] |
| PANC 04.03 | 1.33 mM | [7] | |
| Gemcitabine | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | 494 nM - 23.9 µM | |
| nab-Paclitaxel | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | 243 nM - 4.9 µM | |
| 5-Fluorouracil | Pancreatic Cancer Cell Line | 0.407 µg/mL | [8] |
| Oxaliplatin | Pancreatic Cancer Cell Line | 1.309 µg/mL | [8] |
Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions.
In Vivo Efficacy Comparison
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the anti-tumor activity of novel compounds. The following table presents available in vivo efficacy data.
| Treatment | Model | Key Findings | Reference(s) |
| This compound | Not yet reported in publicly available literature | - | |
| FOLFIRINOX | Pancreatic Cancer Xenograft (ATCC and PDX models) | Significantly inhibits tumor growth compared to control. | [9] |
| Gemcitabine + nab-Paclitaxel | Human Pancreatic Cancer Xenografts | Depleted the desmoplastic stroma; increased intratumoral concentration of gemcitabine by 2.8-fold compared to gemcitabine alone. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language script.
ME1 Metabolic Pathway in Cancer
Caption: General mechanism of action for standard-of-care cytotoxic chemotherapies.
Experimental Workflow: In Vitro IC50 Determination
dot
References
- 1. Malic Enzyme 1 (ME1) in the Biology of Cancer: It’s not Just Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malic enzyme 1 (ME1) in the biology of cancer: it is not just intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of Malic Enzyme 1 in Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. FOLFIRINOX and translational studies: Towards personalized therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsr.org [jsr.org]
- 8. wcrj.net [wcrj.net]
- 9. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
